(2-Anilino-2-oxoethoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-anilino-2-oxoethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDURDIZZUUDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266480 | |
| Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22064-42-2 | |
| Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22064-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of (2-Anilino-2-oxoethoxy)acetic acid
Introduction
(2-Anilino-2-oxoethoxy)acetic acid, a member of the oxamic acid family, is a molecule of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a carboxymethyl group attached to an anilino-oxoacetamide core, serves as a versatile scaffold for the synthesis of compounds with potential therapeutic applications. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols and insights into the chemical principles that underpin these methodologies. The content is tailored for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important chemical entity.
Core Synthesis Strategy: A Two-Step Approach
The most prevalent and logical approach to the synthesis of this compound involves a two-step sequence. This strategy hinges on the initial formation of an ester precursor, ethyl (2-anilino-2-oxoethoxy)acetate, followed by its selective hydrolysis to yield the final carboxylic acid. This method is favored for its efficiency, scalability, and the relative ease of purification of the intermediate and final products.
Step 1: Synthesis of Ethyl (2-Anilino-2-oxoethoxy)acetate
The first step involves the acylation of an aniline derivative with a suitable diethyl oxalate derivative. A common and effective method is the reaction of aniline with diethyl oxalyl chloride (diethyl ester of oxalyl chloride) or, more conveniently, through a condensation reaction with diethyl oxalate.
Causality Behind Experimental Choices
The choice of diethyl oxalate as a starting material is strategic. It provides the core two-carbon backbone of the oxamic acid moiety and incorporates a stable ethyl ester protecting group for one of the carboxylic acid functionalities. This protection is crucial to prevent self-reaction and to direct the reactivity towards the formation of the desired amide bond with aniline. The use of an excess of the amine or refluxing conditions is often employed to drive the reaction to completion.
Detailed Experimental Protocol
A well-established method for the synthesis of N-substituted oxamic acids involves refluxing the aromatic amine with anhydrous diethyl oxalate.[1]
Materials and Reagents:
-
Aniline
-
Anhydrous Diethyl Oxalate
-
Ethanol (absolute)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and a molar excess of anhydrous diethyl oxalate.
-
Add a suitable solvent, such as absolute ethanol, to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Excess diethyl oxalate and ethanol are removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with dilute hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl (2-anilino-2-oxoethoxy)acetate.
-
The crude product can be further purified by recrystallization or column chromatography.
Step 2: Hydrolysis of Ethyl (2-Anilino-2-oxoethoxy)acetate
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. However, alkaline hydrolysis is generally preferred as it is typically a more facile and irreversible process.[2][3]
Causality Behind Experimental Choices
Alkaline hydrolysis, often referred to as saponification, is advantageous because the reaction is essentially irreversible, leading to higher yields.[2] The carboxylate salt formed during the reaction is soluble in the aqueous medium, which helps to drive the equilibrium towards the products. Subsequent acidification then cleanly precipitates the desired carboxylic acid. Acid-catalyzed hydrolysis, while also effective, is a reversible reaction and may require a large excess of water to achieve complete conversion.[2][3]
Detailed Experimental Protocol
Materials and Reagents:
-
Ethyl (2-anilino-2-oxoethoxy)acetate
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Water
-
Methanol or Ethanol (optional, to improve solubility)
-
Hydrochloric Acid (concentrated or dilute)
Procedure:
-
Dissolve ethyl (2-anilino-2-oxoethoxy)acetate in a mixture of water and a co-solvent like methanol or ethanol if necessary to ensure homogeneity.[4]
-
Add a stoichiometric excess of sodium hydroxide (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the mixture under reflux for 1-3 hours, monitoring the disappearance of the starting ester by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent was used, it is typically removed under reduced pressure.
-
The aqueous solution is then cooled in an ice bath and slowly acidified with hydrochloric acid until the pH is acidic (typically pH 1-2).
-
The precipitated this compound is collected by vacuum filtration.
-
The solid product is washed with cold water to remove any inorganic salts and then dried under vacuum.
Data Presentation
| Step | Reactants | Key Conditions | Solvent | Typical Yield |
| 1 | Aniline, Diethyl Oxalate | Reflux | Ethanol | 70-85% |
| 2 | Ethyl (2-anilino-2-oxoethoxy)acetate, NaOH | Reflux | Water/Methanol | >90% |
Visualization of the Synthesis Workflow
Caption: Overall two-step synthesis of this compound.
Alternative Synthetic Considerations
While the two-step approach is the most common, other methods for the synthesis of related structures can be adapted. For instance, the use of more reactive acylating agents like oxalyl chloride followed by reaction with aniline and subsequent esterification and hydrolysis could be envisioned, although this may present challenges with selectivity and handling of hazardous reagents.
Self-Validating Systems: Characterization and Purity Assessment
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the structure. The proton NMR should show characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the ethoxy and acetic acid moieties, and the amide proton. The carbon NMR will show corresponding signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, including the carboxylic acid O-H stretch, the amide N-H stretch, and the carbonyl C=O stretches for both the amide and the carboxylic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the final product.
Physicochemical Properties
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C10H11NO4.
Conclusion
The synthesis of this compound is a well-established process that is accessible to most organic chemistry laboratories. The two-step method, involving the formation of an ethyl ester intermediate followed by alkaline hydrolysis, provides a reliable and high-yielding route to the desired product. By understanding the chemical principles behind each step and employing rigorous characterization techniques, researchers can confidently synthesize this valuable compound for their scientific endeavors.
References
- Abdel-Aleem, A. M., Abdel-Kader, M. A., & El-Koussi, A. A. (1980). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Pharmazie, 35(7), 394-398.
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Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and biocidal nature of oxamic acids. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008, January 24). Ester hydrolysis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]
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ResearchGate. (2025). Ethyl N-phenyloxamate | Request PDF. Retrieved from [Link]
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An In-depth Technical Guide to (2-Anilino-2-oxoethoxy)acetic Acid: Molecular Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Anilino-2-oxoethoxy)acetic acid represents a core chemical scaffold possessing functionalities pertinent to medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential synthetic routes. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer robust, scientifically grounded insights. We will delve into the electronic and steric features of the molecule, propose a logical and feasible synthetic workflow, and discuss its potential applications as a versatile building block in drug discovery and polymer chemistry.
Introduction: The Chemical Versatility of an Anilino-Ether-Acid Scaffold
The anilino-ether-acid motif, exemplified by this compound, combines several key functional groups that impart a wide range of chemical reactivity and potential for biological interactions. The anilino group, a cornerstone in many pharmaceutical agents, offers a site for aromatic interactions and further substitution. The amide linkage provides structural rigidity and hydrogen bonding capabilities. The ether linkage introduces flexibility and can influence solubility, while the terminal carboxylic acid serves as a handle for further chemical modifications, such as salt formation or esterification, and can participate in crucial interactions with biological targets. Understanding the interplay of these functionalities is key to harnessing the potential of this molecular framework.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound dictates its chemical behavior and potential applications. A detailed examination of its constituent parts provides insight into its reactivity, solubility, and potential for intermolecular interactions.
Structural Elucidation
The systematic IUPAC name for this compound is 2-(2-oxo-2-(phenylamino)ethoxy)acetic acid . The structure consists of an acetic acid moiety linked via an ether bond to an N-phenylacetamide group.
Below is a two-dimensional representation of the molecule:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (2-anilino-2-oxoethoxy)acetate
-
Reaction Setup: To a solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add ethyl chloroacetate (1.1 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions with the electrophilic ethyl chloroacetate.
-
Solvent: Aprotic solvents like DCM or THF are used as they do not participate in the reaction and readily dissolve the reactants.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl (2-anilino-2-oxoethoxy)acetate (1.0 eq) in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (2-3 eq).
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
Causality Behind Experimental Choices:
-
Base Hydrolysis: Saponification with sodium hydroxide is a standard and effective method for the hydrolysis of esters.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the ester starting material and the hydroxide reagent.
-
Acidification: Acidification is necessary to protonate the carboxylate salt formed during hydrolysis, causing the desired carboxylic acid to precipitate out of the aqueous solution.
Potential Applications in Drug Discovery and Development
The structural motifs within this compound suggest its utility as a versatile scaffold in the design of novel therapeutic agents.
As a Building Block for Bioactive Molecules
The terminal carboxylic acid provides a convenient attachment point for further chemical elaboration. For instance, it can be coupled with amines to form amides, a common linkage in many drug molecules. This allows for the incorporation of the anilino-ether moiety into larger, more complex structures with tailored biological activities. Derivatives of anilino-acetic acids have been explored for various therapeutic purposes. For example, some N-phenyl-2-(phenylamino) acetamide derivatives have been investigated as factor VIIa inhibitors for their potential anticoagulant activity.[1]
As a Linker in Bioconjugation
The bifunctional nature of this compound, with its aniline and carboxylic acid groups, makes it a candidate for use as a chemical linker. Linkers are crucial components in antibody-drug conjugates (ADCs) and other targeted therapies, connecting a cytotoxic payload to a targeting moiety. While this specific molecule has not been documented for this purpose, similar structures containing amino and carboxylic acid functionalities are widely used in bioconjugation.[]
Conclusion
This compound is a molecule with significant potential as a chemical intermediate and building block in synthetic and medicinal chemistry. While direct research on this compound is limited, its molecular structure, composed of anilino, amide, ether, and carboxylic acid functional groups, suggests a rich chemical reactivity and a range of potential applications. The proposed synthetic pathway offers a practical and efficient method for its preparation. Further investigation into the properties and applications of this versatile scaffold is warranted and could lead to the development of novel materials and therapeutic agents.
References
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Indian Journal of Pharmaceutical Education and Research. (2023). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
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(2-Anilino-2-oxoethoxy)acetic acid mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (2-Anilino-2-oxoethoxy)acetic Acid
Abstract
This technical guide delineates the hypothesized mechanism of action for the compound this compound. In the absence of direct empirical data for this specific molecule, we present a scientifically rigorous hypothesis grounded in the principle of structural analogy. We posit that this compound functions as an inhibitor of the 2-oxoglutarate (2OG)-dependent dioxygenase superfamily of enzymes. This hypothesis is predicated on its striking structural resemblance to N-Oxalylglycine (NOG), a well-characterized competitive inhibitor of these enzymes. This guide will provide an in-depth exploration of the 2OG-dependent dioxygenases, the established mechanism of NOG, a detailed breakdown of the proposed inhibitory action of this compound, and a comprehensive, actionable experimental strategy to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel enzyme inhibitors.
Introduction and a Hypothesis Driven by Structural Analogy
This compound is a small organic molecule for which the mechanism of action has not yet been extensively elucidated in the scientific literature. However, a thorough analysis of its chemical structure reveals a compelling similarity to N-Oxalylglycine (NOG), a molecule that has been instrumental in the study of a critical class of enzymes: the 2-oxoglutarate (2OG)-dependent dioxygenases.
This guide puts forth the central hypothesis that This compound acts as a competitive inhibitor of 2OG-dependent dioxygenases by mimicking the endogenous co-substrate, 2-oxoglutarate. The rationale for this hypothesis lies in the shared structural motifs between our topic compound and NOG, particularly the N-oxalylglycine-like core. The aniline and ethoxy moieties of this compound are proposed to be key determinants of its potency and selectivity for specific members of this large enzyme superfamily.
The 2-Oxoglutarate-Dependent Dioxygenase Superfamily: Key Regulators in Human Physiology
The 2-oxoglutarate-dependent dioxygenases are a large and diverse family of non-heme iron(II)-containing enzymes that play pivotal roles in a multitude of physiological processes.[1][2][3] These enzymes utilize molecular oxygen to catalyze the oxidation of a primary substrate, coupled with the oxidative decarboxylation of a co-substrate, 2-oxoglutarate, to yield succinate and carbon dioxide.[1][2][3]
Prominent members of this superfamily include:
-
Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs): These enzymes are critical epigenetic regulators that remove methyl groups from histones, thereby influencing chromatin structure and gene transcription.[4] Their dysregulation is implicated in various cancers.[4][5][6]
-
Prolyl hydroxylases (PHDs): These enzymes are key sensors of cellular oxygen levels. They hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α), marking it for proteasomal degradation under normoxic conditions.[7][8][9] Inhibition of PHDs stabilizes HIF-α, leading to a simulated hypoxic response, a mechanism of significant therapeutic interest for anemia and ischemic diseases.[7][8][10]
-
Collagen prolyl-4-hydroxylases: Essential for the post-translational modification and stabilization of collagen.[1][2]
The Catalytic Mechanism of 2OG-Dependent Dioxygenases
The catalytic cycle of these enzymes provides the foundational logic for understanding their inhibition. The iron(II) cofactor in the active site coordinates with a conserved facial triad of two histidine and one aspartate or glutamate residues.[11] The co-substrate, 2-oxoglutarate, binds to the iron(II) center in a bidentate fashion, displacing two water molecules.[12] This is followed by the binding of the primary substrate. Molecular oxygen then binds to the iron center, initiating the oxidative decarboxylation of 2-oxoglutarate to form a highly reactive ferryl-oxo (Fe(IV)=O) intermediate and succinate.[12] This potent oxidizing species then hydroxylates the primary substrate.
Caption: Catalytic cycle of 2-oxoglutarate-dependent dioxygenases.
N-Oxalylglycine: A Prototypical Inhibitor and Structural Precedent
N-Oxalylglycine (NOG) is a structural analog of 2-oxoglutarate and is widely used as a cell-permeable inhibitor of 2OG-dependent enzymes.[13][14] It competitively inhibits these enzymes by binding to the active site and coordinating with the iron(II) cofactor, thereby preventing the binding of 2-oxoglutarate and halting the catalytic cycle.[15][16] The inhibitory concentrations (IC50) of NOG vary for different members of the superfamily, for example, it inhibits JMJD2A, JMJD2C, and JMJD2E with IC50 values of 250, 500, and 24 µM, respectively, and PHD1 and PHD2 with IC50 values of 2.1 and 5.6 µM, respectively.[13]
The structure-activity relationship (SAR) of NOG derivatives has been explored to develop more potent and selective inhibitors.[16] Modifications to the glycine portion of the molecule have been shown to significantly impact selectivity for different subfamilies of 2OG-dependent dioxygenases.[16]
Hypothesized Mechanism of Action for this compound
We propose that this compound functions as an inhibitor of 2OG-dependent dioxygenases through a mechanism analogous to that of N-Oxalylglycine.
Structural Comparison and Proposed Binding Mode
A direct structural comparison highlights the key similarities:
| Feature | N-Oxalylglycine (NOG) | This compound |
| 2-Oxoglutarate Mimic | The oxalyl group mimics the C1-C2 dicarbonyl of 2OG. | The anilino-oxo-ethoxy moiety is hypothesized to mimic the overall shape and electrostatic profile of 2OG. |
| Iron Coordination | The carboxyl and amide carbonyl groups chelate the Fe(II) ion. | The carbonyl oxygen of the amide and the ether oxygen are positioned to potentially coordinate with the active site iron. |
| "Glycine" Tail | The glycine moiety occupies a part of the 2OG binding pocket. | The acetic acid moiety serves a similar role to the glycine tail of NOG. |
| Additional Moiety | - | The aniline ring provides a significant structural extension. |
The aniline ring of this compound is a critical feature. It is hypothesized to extend into a sub-pocket of the active site, potentially interacting with amino acid residues that are not engaged by NOG. This could lead to enhanced potency and, importantly, selectivity for certain 2OG-dependent dioxygenases over others.
Caption: A streamlined workflow for the experimental validation.
Summary of Anticipated Data
The following table summarizes the expected outcomes from the proposed experiments if our hypothesis is correct.
| Assay | Expected Outcome with this compound |
| KDM4A Inhibition Assay | Dose-dependent inhibition with a measurable IC50 value. |
| PHD2 Inhibition Assay | Dose-dependent inhibition with a measurable IC50 value. |
| Mode of Inhibition | Rightward shift in the IC50 curve with increasing 2OG concentrations, indicative of competitive inhibition. |
| Cellular Histone Methylation | Increase in the levels of specific histone methylation marks (e.g., H3K9me3) in a dose-dependent manner. |
| HIF-1α Stabilization | Accumulation of HIF-1α protein in a dose-dependent manner under normoxic conditions. |
Conclusion
This technical guide has articulated a well-founded hypothesis for the mechanism of action of this compound as a novel inhibitor of 2-oxoglutarate-dependent dioxygenases. By leveraging the established knowledge of the structurally related compound N-Oxalylglycine, we have provided a detailed theoretical framework and a comprehensive, practical experimental strategy for the validation of this hypothesis. The successful execution of the proposed research plan will not only elucidate the molecular mechanism of this compound but also pave the way for its potential development as a chemical probe or a therapeutic lead targeting this important class of enzymes. The unique structural features of this compound, particularly the aniline moiety, may confer a unique selectivity profile, making it a valuable tool for dissecting the complex biology of the 2OG-dependent dioxygenase superfamily.
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MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
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National Center for Biotechnology Information. Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy. [Link]
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PubMed Central. Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression. [Link]
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An In-Depth Technical Guide to (2-Anilino-2-oxoethoxy)acetic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Anilino-2-oxoethoxy)acetic acid, a core scaffold belonging to the N-phenyl-substituted oxamic acid class, and its derivatives represent a versatile and promising area of medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds. By delving into the underlying chemical principles and pharmacological mechanisms, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore and exploit the therapeutic promise of these molecules. Detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams are provided to ensure both theoretical understanding and practical applicability.
Introduction: The Chemical and Therapeutic Landscape of N-Aryl Oxamic Acid Derivatives
The this compound scaffold is characterized by an aniline moiety linked to a diglycolic acid backbone via an amide bond. This seemingly simple structure offers a rich chemical space for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. The core structure combines the aromatic nature of the aniline ring with the acidic and hydrogen-bonding capabilities of the carboxymethoxyacetamide moiety, making it an attractive pharmacophore for interacting with a variety of biological targets.
Derivatives of this core structure have been investigated for a wide range of therapeutic applications, demonstrating activities as anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory agents. The versatility of the anilino-oxo-acetic acid backbone allows for the introduction of various substituents on the phenyl ring, which can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. This guide will explore the synthesis of the core molecule and its derivatives, delve into their diverse biological activities with a focus on quantitative data, and elucidate the molecular pathways through which they exert their effects.
Synthesis of this compound and its Derivatives: A Practical Approach
The synthesis of the core this compound structure is most directly achieved through the acylation of aniline with a suitable derivative of diglycolic acid. A highly efficient and straightforward method involves the reaction of aniline with diglycolic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired N-phenyl diglycolamic acid.
General Synthetic Workflow
The synthesis of this compound and its derivatives typically follows a well-defined workflow, starting from readily available starting materials. The following diagram illustrates the general synthetic strategy.
Caption: Generalized workflow for the synthesis of this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by using substituted anilines.
Materials:
-
Aniline (or substituted aniline)
-
Diglycolic anhydride
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Tetrahydrofuran)
-
n-Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve aniline (10 mmol) in the chosen anhydrous solvent (20 mL).
-
Addition of Anhydride: To the stirred solution of aniline, add diglycolic anhydride (10 mmol) portion-wise at room temperature over a period of 10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until completion (typically ~0.5 hours).
-
Product Isolation: Upon completion, evaporate the solvent under reduced pressure. Triturate the resulting residue with n-hexane to precipitate the product. The desired anilide is generally insoluble in hexane, while the unreacted starting materials and byproducts are more soluble.
-
Purification: Filter the precipitated solid and wash with cold n-hexane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[1]
Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas. The following sections summarize the key findings, supported by quantitative data where available.
Anticancer Activity
Several studies have explored the anticancer potential of N-aryl acetamide and related structures. For instance, certain 2-arylbenzoxazole acetic acid derivatives have shown promising cytotoxic activity against breast cancer (MCF-7) and human colon cancer (HCT-116) cell lines. The presence of the acetic acid moiety has been suggested to enhance the anticancer activity.[2]
Table 1: Anticancer Activity of Selected Acetic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising | [2] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising | [2] |
| Compound 10 | MCF-7 & HCT-116 | Promising | [2] |
| Compound 11 | MCF-7 & HCT-116 | Promising | [2] |
Enzyme Inhibition
A significant area of investigation for this class of compounds is their ability to act as enzyme inhibitors. For example, derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have been identified as potent and selective aldose reductase inhibitors, with some compounds showing significantly greater potency than the clinically used drug epalrestat.[3] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Table 2: Aldose Reductase Inhibitory Activity of Acetic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Epalrestat (Reference) | Aldose Reductase (ALR2) | Submicromolar | [3] |
| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (3) | Aldose Reductase (ALR2) | >5x more potent than epalrestat | [3] |
| 2-oxoquinoline-1-acetic acid derivatives (9a-e) | Aldose Reductase (Rat Lens) | 0.45-6.0 | [4] |
Anti-inflammatory and Analgesic Activity
The anilide scaffold is a well-known feature in many non-steroidal anti-inflammatory drugs (NSAIDs). It is therefore not surprising that derivatives of this compound and related structures have been investigated for their anti-inflammatory and analgesic properties. Some N,N'-oxamides have shown superiority as anti-inflammatory agents with relatively low toxicity compared to acetylsalicylic acid.[1]
Antioxidant Activity
Phenolic acids and their derivatives are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[5] While the core this compound does not contain a phenolic hydroxyl group, the introduction of such a group onto the aniline ring could impart significant antioxidant activity.
Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound derivatives stem from their interaction with various molecular targets and modulation of key signaling pathways. While the precise mechanism is often compound-specific, some general principles can be outlined.
Enzyme Inhibition: A Key Mechanism
As demonstrated with aldose reductase, a primary mechanism of action for many of these derivatives is direct enzyme inhibition. The structural features of the anilino-oxo-acetic acid scaffold, including the carboxylate group and the amide linkage, allow for specific interactions with the active sites of enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
The following diagram illustrates a conceptual model of how a derivative might bind to an enzyme's active site.
Caption: Conceptual diagram of inhibitor binding to an enzyme active site.
Modulation of Cellular Signaling
Beyond direct enzyme inhibition, these compounds can influence cellular signaling pathways. For instance, in the context of cancer, they may induce apoptosis or cell cycle arrest. The specific pathways targeted would depend on the cellular context and the specific derivative. For example, some phenylacetamide derivatives have been designed as antidepressant agents, suggesting interaction with neurotransmitter pathways. Further research is needed to fully elucidate the signaling networks modulated by this class of compounds.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them an attractive area for further research and development.
Future efforts should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of the chemical space around the core scaffold is needed to identify the key structural features that govern potency and selectivity for various biological targets. Quantitative structure-activity relationship (QSAR) studies can be instrumental in this regard.[6][7]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising derivatives is crucial for their further development as therapeutic agents.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies are required to assess the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.
By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives can be unlocked, leading to the development of new and effective treatments for a range of human diseases.
References
- Ajmani, S., et al. (2006). 3D-quantitative structure activity relationship using kNN MFA approach.
- DeRuiter, J., Brubaker, A. N., Whitmer, W. L., & Stein, J. L. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry, 29(10), 2024-2028.
- Dubey, I. P., & Kumar, R. V. (1999). Reactions of aniline with unsymmetrical acid anhydrides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 38(1), 1-3.
- El-Sayed, M. A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Core, 1-10.
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Chem 216 S11 Notes.
- Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.
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Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]
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- Sharma, P. C., & Kumar, A. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, 1-15.
- Szymańska, E., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed, 328, 113337.
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A Technical Guide to (2-Anilino-2-oxoethoxy)acetic Acid: Synthesis, Structural Analysis, and Applications
Abstract: This technical guide provides a comprehensive overview of (2-Anilino-2-oxoethoxy)acetic acid, a bifunctional organic molecule featuring an anilide, an ether linkage, and a terminal carboxylic acid. While not a widely commercialized compound, its structural motifs are prevalent in medicinal chemistry and materials science. This document details a robust synthetic pathway, analyzes its key structural and physicochemical characteristics, and explores its potential applications as a versatile chemical building block. The protocols and analyses are presented with the aim of enabling researchers in drug discovery and chemical synthesis to leverage this and related scaffolds in their work.
Introduction to the this compound Scaffold
This compound, systematically known as N-phenyl-2-(carboxymethoxy)acetamide, belongs to the class of N-aryl oxamic acid derivatives. Its structure is characterized by three key functional groups: a terminal carboxylic acid, a central ether linkage, and a secondary anilide. This unique combination imparts a distinct set of properties, including hydrogen bond donating and accepting capabilities, potential for metal chelation, and multiple points for synthetic diversification.
The anilide portion is a common feature in many pharmacologically active molecules, while the carboxymethoxy group can enhance aqueous solubility and provide a handle for conjugation. Understanding the interplay of these groups is critical for predicting the molecule's behavior and designing its applications. This guide will deconstruct the molecule's features, from synthesis to potential utility, providing a foundational resource for scientific professionals.
Molecular Structure and Physicochemical Properties
The structural arrangement of this compound dictates its chemical reactivity, physical properties, and potential biological interactions.
Structural Elucidation
The molecule's core is an N-phenylacetamide backbone, modified with an ether-linked acetic acid moiety.
Caption: Chemical structure of this compound.
Key features include:
-
Anilide Group (C₆H₅NH-C=O): The amide linkage is planar due to resonance, restricting bond rotation. The N-H proton is weakly acidic and can act as a hydrogen bond donor.
-
Ether Linkage (-CH₂-O-CH₂-): This flexible linker provides conformational freedom to the molecule. The oxygen atom is a hydrogen bond acceptor.
-
Carboxylic Acid (-COOH): This terminal group is the primary acidic site (pKa ≈ 3-4) and a strong hydrogen bond donor/acceptor. It is the key functional group for forming salts or esters.
Physicochemical Data
While experimental data for this specific molecule is scarce, properties can be reliably predicted based on its structure and comparison with close analogs like [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid and 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid.[1][2]
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₀H₁₁NO₄ | - |
| Molecular Weight | 209.20 g/mol | - |
| XLogP3 | ~0.6 - 1.0 | Analog Comparison[1][3] |
| Hydrogen Bond Donors | 2 (from NH and OH) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (from C=O, ether O, and OH) | Structural Analysis |
| pKa (strongest acidic) | ~3.37 | Analog Comparison[4] |
| Appearance | White to off-white solid | Analog Comparison[4] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol | Analog Comparison[4]; General properties of polar organic acids |
Synthesis and Purification
A robust and efficient synthesis is paramount for enabling further research. The most logical and field-proven approach for this class of molecule is the acylation of aniline with a suitable cyclic anhydride.
Retrosynthetic Analysis
The key disconnection is at the amide bond, which is reliably formed from an amine (aniline) and a carboxylic acid derivative. The (2-oxoethoxy)acetic acid portion can be sourced from diglycolic anhydride, a commercially available and highly reactive electrophile.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This protocol describes the ring-opening reaction of diglycolic anhydride with aniline. The reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst.[5][6][7][8]
Materials:
-
Aniline (99.5%)
-
Diglycolic anhydride (98%)
-
Chloroform (anhydrous) or Tetrahydrofuran (THF)
-
n-Hexane (for precipitation/washing)
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in anhydrous chloroform (or THF) to a concentration of approximately 0.5 M.
-
Reagent Addition: To this stirring solution, add diglycolic anhydride (1.05 eq) portion-wise over 15 minutes at room temperature.
-
Causality Note: A slight excess of the anhydride ensures full consumption of the aniline. The portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline spot.
-
Product Isolation: Upon completion, the product often precipitates directly from the chloroform solution. If not, reduce the solvent volume in vacuo by approximately 70%.
-
Precipitation & Washing: Add n-hexane to the concentrated mixture to induce precipitation of the crude product. Filter the resulting solid using a Büchner funnel. Wash the solid sequentially with cold chloroform/hexane (1:1) and then pure n-hexane to remove unreacted starting materials.[6]
-
Self-Validation: The carboxylic acid byproduct from any hydrolysis of the anhydride is highly soluble in the organic phase and is removed during this wash.
-
-
Acid Wash (Optional Purification): For higher purity, the crude solid can be redissolved in a minimal amount of a polar solvent (like ethyl acetate), washed with 1 M HCl to remove any residual aniline, and then washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified product.
-
Drying: Dry the final white solid under vacuum at 40°C overnight. A typical yield is >90%.
Characterization Workflow
The identity and purity of the synthesized this compound must be confirmed.
Caption: Workflow for analytical characterization.
Potential Applications in Research and Development
The structural motifs within this compound suggest its utility as a scaffold or intermediate in several areas of chemical and pharmaceutical science.
Fragment-Based Drug Discovery (FBDD)
This molecule contains key pharmacophoric features (aromatic ring, H-bond donors/acceptors) that are valuable in FBDD. It can serve as a starting point for developing more complex drug candidates. Structurally related N-aryl acetamides and oxamic acids have demonstrated a wide range of biological activities:
-
Anti-inflammatory: Substituted oxamic acid amides have shown potent anti-inflammatory activity, sometimes superior to acetylsalicylic acid.[9] The core structure is related to fenamic acids, which are known non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
-
Antimicrobial & Anticancer: Various N-aryl acetamide derivatives have been synthesized and tested for anticancer and antimicrobial properties, showing moderate to significant activity.[12][13]
-
Antiallergy: N-(Aminophenyl)oxamic acids have been investigated as potent and orally active antiallergy agents.[14]
Chemical Ligand and Linker Technology
The dual functionality of the molecule makes it an excellent candidate for linker chemistry, particularly in the development of PROTACs or Antibody-Drug Conjugates (ADCs).
-
The carboxylic acid provides a reactive handle for conjugation to proteins, resins, or other molecules via amide bond formation.
-
The anilide portion can be synthetically modified (e.g., on the phenyl ring) to attach to a target-binding moiety or to tune physicochemical properties.
-
The central ether linkage provides spacing and flexibility, which is often crucial for optimal binding in complex biological systems.
Conclusion
This compound represents a versatile and accessible chemical scaffold. Its synthesis from common starting materials is straightforward and efficient. The molecule's trifunctional nature—a stable anilide, a flexible ether, and a reactive carboxylic acid—provides a rich platform for chemical modification and application. For researchers in drug development, it serves as a valuable fragment for building novel therapeutics targeting a range of diseases. For materials scientists and chemists, it is a useful linker and building block for creating functionalized polymers and surfaces. This guide provides the necessary technical foundation for synthesizing, characterizing, and envisioning the applications of this promising molecular entity.
References
- Epton, R., Wellings, D. A., & Williams, A. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (U.S. Patent No. 7,038,078 B2). U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2811005, 2-{2-[5-(Ethoxycarbonyl)-2-morpholinoanilino]-2-oxoethoxy}acetic acid. Retrieved from [Link]
- Klaubert, D. H., Sellstedt, J. H., Guinosso, C. J., Capetola, R. J., & Bell, S. C. (1981). N-(Aminophenyl)oxamic acids and esters as potent, orally active antiallergy agents. Journal of Medicinal Chemistry, 24(6), 748–752.
- Epton, R., Wellings, D. A., & Williams, A. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (Publication No. WO2002042259A2).
- Kovalenko, S., et al. (2020). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides.
-
Quora. (2018). What happens to acetic anhydride after reacting with aniline? Retrieved from [Link]
- Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737673, 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. Retrieved from [Link]
-
Zenodo. (2018). Reactions of aniline with unsymmetrical acid anhydrides. Retrieved from [Link]
- ResearchGate. (2010).
- ResearchGate. (2001). Reactions of aniline with unsymmetrical acid anhydrides.
- Arnold, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- LibreTexts. (2020). Acid Anhydride Chemistry.
- Abdel-Aleem, A. M., Abdel-Kader, M. A., & El-Koussi, A. A. (1980). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Pharmazie, 35(7), 394-398.
- Khan, I., et al. (2018).
- Asian Journal of Chemistry. (2021).
- National Center for Biotechnology Information. (n.d.). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. PubMed Central.
- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 695634, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Retrieved from [Link]
- Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
-
Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of (2-anilino-2-oxoethoxy)acetic Acid Derivatives
Introduction: The Significance of the Oxanilic Acid Ether Scaffold
The (2-anilino-2-oxoethoxy)acetic acid moiety, a derivative of N-aryloxamic acid, represents a privileged scaffold in medicinal chemistry and drug development. These structures are integral to a variety of pharmacologically active agents. The core structure combines a flexible ether linkage with a rigid amide bond, allowing for precise spatial orientation of substituents that can interact with biological targets.
Derivatives of this class have been investigated for a range of biological activities, including the inhibition of enzymes such as aminopeptidase M[1]. The parent N-aryloxamic acid core is also a known inhibitor of lactate dehydrogenase (LDH), an important target in cancer and metabolic disease research[2]. Furthermore, related phenoxyacetic acid structures are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, highlighting the therapeutic potential embedded within this chemical framework[3][4].
This guide provides an in-depth exploration of the primary synthetic routes to this compound derivatives, offering both classical multi-step protocols and modern, convergent strategies. The methodologies are detailed with a focus on the underlying chemical principles, empowering researchers to not only replicate the procedures but also adapt them for the synthesis of novel analogues.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached through several distinct pathways. The choice of strategy often depends on the availability of starting materials, the desired substitution patterns on the aromatic rings, and the required scale of the synthesis. The primary routes are summarized below.
Caption: High-level overview of synthetic routes to the target scaffold.
Detailed Application Protocols
Protocol 1: Classical Linear Synthesis via Nitrophenol Intermediates
This robust, multi-step method is ideal for creating a library of derivatives with varied substituents on the phenoxy ring. It proceeds through well-established, high-yielding reactions. The causality behind this approach is the use of the nitro group as a masked amine, which is unreactive during the initial ether formation and is later reduced for subsequent acylation.
Caption: Workflow for the classical linear synthesis route.
Step-by-Step Methodology:
Step 1: Synthesis of 2-(Nitrophenoxy)acetic Acid
-
Rationale: This step employs the Williamson ether synthesis to attach the acetic acid side chain to the phenolic oxygen. Sodium hydroxide acts as a base to deprotonate the phenol, forming a nucleophilic phenoxide ion.
-
Dissolve sodium hydroxide (0.70 mol) in 280 mL of water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the desired nitrophenol (e.g., 4-nitrophenol, 0.36 mol) to the solution.
-
Heat the mixture to 80 °C, then add a solution of chloroacetic acid (0.35 mol) in 70 mL of water dropwise over 30 minutes.
-
After the addition is complete, continue heating at 80-90 °C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH ~1.
-
The product will precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from boiling water to yield the pure 2-(nitrophenoxy)acetic acid[1].
Step 2: Synthesis of 2-(Aminophenoxy)acetic Acid
-
Rationale: The nitro group is selectively reduced to a primary amine using ferrous sulfate in an ammoniacal solution. This classical method is effective and avoids the use of high-pressure hydrogenation.
-
Dissolve the 2-(nitrophenoxy)acetic acid (0.060 mol) from Step 1 in 18 mL of ~13% aqueous ammonia with gentle heating.
-
In a separate, larger flask, prepare a boiling solution of ferrous sulfate heptahydrate (0.360 mol) in 200 mL of water.
-
Add the ammonia solution of your nitro compound to the boiling ferrous sulfate solution under vigorous stirring. A black precipitate of iron oxides will form.
-
Continue boiling and stirring for 15 minutes.
-
Filter the hot mixture by suction filtration to remove the iron oxides. Wash the filter cake with a small amount of hot aqueous ammonia.
-
Combine the filtrates and concentrate under reduced pressure to remove excess ammonia and water.
-
The resulting solution contains the 2-(aminophenoxy)acetic acid, which can often be used directly in the next step without full isolation.
Step 3: Synthesis of 2-[N-(Chloroacetyl)amino]phenoxyacetic Acid
-
Rationale: The amine is acylated using chloroacetyl chloride. This introduces the reactive chloroacetyl group, which is the electrophilic site for the final bond formation. The reaction is typically run in a biphasic system or with a non-nucleophilic base to neutralize the HCl byproduct.
-
To the crude solution of 2-(aminophenoxy)acetic acid from Step 2, add an equivalent amount of sodium acetate.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (0.065 mol) dropwise while maintaining the temperature below 10 °C and stirring vigorously.
-
After addition, allow the mixture to stir for an additional 2 hours at room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to pH ~1 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be necessary[1].
Step 4: Synthesis of this compound Derivative
-
Rationale: This is a nucleophilic substitution reaction where the substituted aniline displaces the chloride on the chloroacetyl intermediate, forming the final N-aryl amide bond. A base is required to deprotonate the aniline, increasing its nucleophilicity.
-
In a flask, suspend a strong base like potassium hydroxide (0.20 mol) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) (12 mL).
-
Add the desired substituted aniline (0.10 mol) and stir for 10 minutes.
-
Add the 2-[N-(chloroacetyl)amino]phenoxyacetic acid (0.010 mol) from Step 3 portion-wise over 20 minutes, controlling any exotherm with an ice bath.
-
Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into 140 mL of cold water.
-
Acidify with concentrated hydrochloric acid to pH ~1. The final product will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry under reduced pressure. Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure product[1].
| Compound Example (para-substituted) | Yield (%)[1] | M.p. (°C)[1] | Key ¹H-NMR Signals (DMSO-d₆, δ ppm)[1] |
| 2-{[4-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid | 99 | 86-89 | 10.09 (s, 1H, -NHCO), 7.05-7.35 (m, 3H, aromatic), 4.63 (s, 2H, -OCH₂), 4.21 (s, 2H, -COCH₂N) |
| 2-{[4-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid | N/A | N/A | Similar shifts expected for core protons. |
| 2-{[4-(2-Oxoazepan-1-yl)acetamido]phenoxy}acetic acid | N/A | N/A | Similar shifts expected for core protons. |
Note: The table adapts data from a related synthesis where lactams were used as nucleophiles instead of anilines, but the core structure and expected characterization data are analogous.
Protocol 2: Convergent Synthesis via Williamson Ether Synthesis
This strategy is more convergent, preparing two key fragments separately before coupling them in a final step. This can be advantageous for optimizing the synthesis of each fragment and can lead to higher overall yields.
Step-by-Step Methodology:
Step 1: Synthesis of N-Aryl-2-chloroacetamide
-
Rationale: This step prepares the electrophilic component. A substituted aniline is acylated with chloroacetyl chloride in the presence of a base (like pyridine or aqueous sodium bicarbonate) to neutralize the generated HCl.
-
Dissolve the substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., triethylamine, 1.2 eq) and cool the mixture to 0 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product, which can be purified by recrystallization or chromatography.
Step 2: Synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate
-
Rationale: This step prepares the nucleophilic component. A phenol with a free hydroxyl group is required. Here, hydroquinone is mono-alkylated using ethyl bromoacetate. Using a controlled amount of the alkylating agent and base favors mono-substitution.
-
In a flask, combine hydroquinone (1.0 eq), ethyl bromoacetate (1.0 eq), and potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF or acetone[3].
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired mono-alkylated product.
Step 3: Coupling and Hydrolysis
-
Rationale: The phenoxide of the nucleophile (generated with a base like K₂CO₃ or NaH) displaces the chloride of the N-aryl-2-chloroacetamide. The final step is the saponification of the ethyl ester to the carboxylic acid.
-
Combine the N-aryl-2-chloroacetamide (1.0 eq), ethyl 2-(4-hydroxyphenoxy)acetate (1.0 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
Cool the mixture, pour into water, and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase to yield the crude ester intermediate.
-
Dissolve the crude ester in a mixture of methanol and 2M aqueous sodium hydroxide.
-
Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the methanol under reduced pressure and wash the aqueous layer with ether.
-
Acidify the aqueous layer with 2M HCl to precipitate the final this compound derivative.
-
Collect the solid by filtration, wash with cold water, and dry.
Protocol 3: Modern Approaches - Multi-Component Reactions (MCRs)
MCRs offer a powerful and atom-economical approach to building molecular complexity in a single step from simple starting materials. The Ugi and Passerini reactions are particularly relevant.
A. Ugi Four-Component Reaction (U-4CR)
-
Mechanistic Rationale: The Ugi reaction combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine (from the carbonyl and amine), which is protonated by the carboxylic acid. This activated iminium ion is then attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer to yield the final α-acylamino amide product[5].
-
Hypothetical Protocol for a Related Scaffold: a. To a solution of a substituted aniline (1.0 mmol) in methanol (5 mL), add glyoxylic acid (1.0 mmol). b. Stir the mixture at room temperature for 30 minutes to allow for imine formation. c. Add a substituted isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) to the mixture. d. Stir the reaction at room temperature for 24-48 hours. e. Upon completion, concentrate the solvent under reduced pressure and purify the resulting product by column chromatography or recrystallization.
Caption: Simplified mechanism of the Ugi four-component reaction.
B. Passerini Three-Component Reaction (P-3CR)
-
Mechanistic Rationale: The Passerini reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide. It is believed to proceed via hydrogen bonding between the carbonyl and carboxylic acid, followed by nucleophilic attack from the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylate to yield an α-acyloxy amide[6][7].
-
Synthetic Utility: While not directly forming the target scaffold, the Passerini reaction can rapidly generate complex α-acyloxy amides. These intermediates can be further elaborated. For instance, an aldehyde containing a protected phenol could be used, and the resulting Passerini product could be deprotected and subjected to etherification to install the acetic acid moiety.
Characterization and Data Interpretation
Confirming the structure and purity of the synthesized derivatives is critical. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment. Key signals to identify include the singlet for the -OCH₂- protons (typically δ 4.6-4.9 ppm), the singlet for the -COCH₂N- protons (δ ~4.2 ppm), the amide N-H proton (a broad singlet, δ >9.0 ppm), and the distinct signals for the aromatic protons[1].
-
¹³C-NMR: Confirms the carbon skeleton. Look for the carbonyl carbons of the amide and carboxylic acid (δ 165-175 ppm) and the methylene carbons of the ether and acetyl groups (δ ~45-70 ppm)[1].
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect strong C=O stretching bands for the carboxylic acid (~1750 cm⁻¹) and the amide (~1680 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Melting Point (m.p.): A sharp melting point range is a good indicator of purity.
Conclusion and Outlook
The this compound framework is a versatile and synthetically accessible scaffold for drug discovery. The classical linear synthesis offers a reliable, albeit lengthy, route for generating analogues. Convergent strategies improve efficiency by allowing for the parallel synthesis of key intermediates. For rapid library generation and exploration of chemical diversity, multi-component reactions like the Ugi reaction present a highly attractive, modern alternative. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore the chemical space and therapeutic potential of this important class of compounds.
References
-
Malík, I., et al. (2008). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. Available at: [Link]
-
Al-Obaidi, A. H. M. (2015). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Reviews. Available at: [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Passerini, M. (1921). Sopra gli isonitrili (I). Gazzetta Chimica Italiana.
-
Roaa R. Abdljabar & Farah T. Saeed. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Available at: [Link]
-
El-Sayed, M., & Dömling, A. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. Available at: [Link]
-
Merz, K., et al. (2007). Passerini reactions of γ-oxo-amino acids. ResearchGate. Available at: [Link]
-
Lautens, M., et al. (2024). Synthesis of N-Aryl-oxamic Acids via Copper Catalysis. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-{2-[5-(Ethoxycarbonyl)-2-morpholinoanilino]-2-oxoethoxy}acetic acid. PubChem. Available at: [Link]
-
Bhan, M. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
-
Moreno, C., et al. (2022). Structural characterization of 2-amino-2-oxoacetic acid by x-ray powder diffraction and quantum chemistry. Universidad del Rosario. Available at: [Link]
-
Lautens, M., et al. (2024). Copper-Mediated Synthesis of N-Aryl-Oxamic Acids. PubMed. Available at: [Link]
-
Wessjohann, L. A., et al. (2005). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium. Available at: [Link]
-
Ning, L., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. Available at: [Link]
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
-
Becht, J. M., et al. (2007). Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate. PubMed. Available at: [Link]
- Dömling, A. (2002). The Passerini Reaction. Chemical Reviews.
-
Yoshioka, T., et al. (1986). Mutagenicity of N-arylacetohydroxamic acids and their O-glucosides derived from chlorinated 4-nitrobiphenyl ethers. PubMed. Available at: [Link]
- Wessjohann, L. A., et al. (2003). Further Components Carboxylic Acid and Amine (Ugi Reaction). Topics in Current Chemistry.
-
Dömling, A. (2013). The 100 facets of the Passerini reaction. PMC. Available at: [Link]
- Al-Tel, T. H. (2010). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry.
-
Al-Masoudi, N. A., et al. (2013). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Semantic Scholar. Available at: [Link]
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews.
-
Andrade, C. K. Z., et al. (2019). Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. MDPI. Available at: [Link]
-
Riva, R., et al. (2021). The mechanism of the Passerini reaction. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.urosario.edu.co [pure.urosario.edu.co]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 4. ijrrr.com [ijrrr.com]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Note and Protocol for the Synthesis of (2-Anilino-2-oxoethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of (2-Anilino-2-oxoethoxy)acetic acid, a molecule of interest in medicinal chemistry and materials science. The protocol herein details a straightforward and efficient method involving the acylation of aniline with diglycolic anhydride. This application note offers a complete walkthrough of the synthesis, including reaction mechanism, stoichiometry, safety precautions, a detailed step-by-step protocol, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction
This compound and its derivatives are part of a broader class of compounds that are valuable scaffolds in drug discovery and development. The presence of a flexible ether linkage, a carboxylic acid moiety, and an anilide group provides multiple points for further chemical modification, making it an attractive building block for creating libraries of compounds with potential therapeutic applications. The synthesis of related N-substituted acetamide derivatives has been explored for various biological activities. This protocol provides a reliable method for the preparation of the title compound, which can serve as a key intermediate for further synthetic endeavors.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of aniline with diglycolic anhydride. The lone pair of electrons on the nitrogen atom of aniline attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate result in the formation of the desired amide bond and a terminal carboxylic acid group.
Reaction:
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Diglycolic anhydride | C₄H₄O₄ | 116.07 | ≥98% | e.g., Sigma-Aldrich |
| Aniline | C₆H₇N | 93.13 | ≥99.5% | e.g., Sigma-Aldrich |
| Chloroform | CHCl₃ | 119.38 | ACS grade | e.g., Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | e.g., Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | e.g., Fisher Scientific |
| Hydrochloric acid (conc.) | HCl | 36.46 | ~37% | e.g., Sigma-Aldrich |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | Granular | e.g., Fisher Scientific |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Glass funnel
-
pH paper
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Experimental Protocol
Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diglycolic anhydride (5.80 g, 50 mmol) in 50 mL of chloroform.
-
Stir the mixture at room temperature until the anhydride is completely dissolved.
-
In a separate beaker, dissolve aniline (4.66 g, 50 mmol) in 20 mL of chloroform.
Reaction Execution
-
Slowly add the aniline solution to the stirred solution of diglycolic anhydride at room temperature over a period of 15-20 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Work-up and Isolation
-
After the reaction is complete, transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 30 mL) to remove any unreacted aniline.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, during which time crystals of this compound will form.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethyl acetate/hexane (1:1) mixture.
-
Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected signals for aromatic protons, methylene protons adjacent to the ether oxygen and amide nitrogen, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Expected signals for carbonyl carbons (amide and carboxylic acid), aromatic carbons, and methylene carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (ether and carboxylic acid), and O-H stretching (carboxylic acid). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁NO₄, MW: 209.20 g/mol ). |
Safety Precautions
-
Aniline: Highly toxic and a suspected carcinogen.[1][2] It is readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diglycolic anhydride: Causes skin and serious eye irritation.[3][4] Avoid inhalation of dust. Handle with appropriate PPE.
-
Chloroform: Harmful if swallowed or inhaled and is a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure reagents are pure and dry. |
| Loss of product during work-up. | Be careful during the extraction and washing steps to avoid loss of the organic layer. | |
| Oily Product | Impurities present. | Ensure thorough washing to remove unreacted starting materials. Repeat the recrystallization process. |
| Difficulty in Crystallization | Solution is not saturated or is supersaturated. | If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product oils out, redissolve in a larger volume of hot solvent and cool slowly. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable chemical intermediate for use in various research and development applications. The provided framework for characterization will ensure the identity and purity of the synthesized compound.
References
-
Quora. What happens to acetic anhydride after reacting with aniline? [Link]
-
Vedantu. What is the action of the following reagents on aniline? Acetic anhydride. [Link]
-
Cole-Parmer. Diglycolic Anhydride, 97% Material Safety Data Sheet. [Link]
-
Penta Chemicals. Aniline Safety Data Sheet. [Link]
-
Zenodo. Reactions of aniline with unsymmetrical acid anhydrides. [Link]
-
Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetic acid(64-19-7) 13C NMR [m.chemicalbook.com]
Application Notes and Protocols for the In Vitro Evaluation of (2-Anilino-2-oxoethoxy)acetic Acid and its Analogs
Introduction: Charting the In Vitro Journey of a Novel Chemical Entity
The exploration of novel chemical entities, such as (2-Anilino-2-oxoethoxy)acetic acid, represents a cornerstone of modern drug discovery and development. The initial characterization of such molecules relies heavily on a systematic and rigorous in vitro evaluation to ascertain their biological activity, potential therapeutic applications, and safety profile.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of this compound and its analogs. The protocols and methodologies detailed herein are designed to establish a foundational understanding of the compound's cellular effects, from preliminary cytotoxicity to initial mechanistic insights. The overarching goal is to provide a logical and scientifically robust framework for the early-stage evaluation of this and other novel chemical compounds.
I. Compound Preparation and Quality Control: The Foundation of Reliable Data
Before commencing any biological evaluation, it is imperative to ensure the purity and stability of the test compound. This initial step is critical for the reproducibility and validity of all subsequent experimental data.
Protocol 1: Stock Solution Preparation and Storage
-
Purity Assessment: Obtain a certificate of analysis (CoA) for this compound, confirming its identity and purity (ideally >95%). If a CoA is unavailable, purity should be assessed in-house via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Solubility Testing: Determine the optimal solvent for the compound. Start with common, cell-culture compatible solvents such as dimethyl sulfoxide (DMSO) or ethanol. Test solubility at a high concentration (e.g., 10-50 mM).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in the appropriate cell culture medium. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.
II. Initial Cytotoxicity Profiling: Defining the Therapeutic Window
A fundamental primary step in the evaluation of any novel compound is to determine its effect on cell viability.[3] This information is crucial for identifying a suitable concentration range for subsequent functional assays and for providing an initial indication of the compound's therapeutic index. Tetrazolium salt-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and reliability.[4]
The Principle of Tetrazolium-Based Assays
These assays measure the metabolic activity of living cells. Mitochondrial dehydrogenases in metabolically active cells reduce a tetrazolium salt to a colored formazan product.[4] The intensity of the resulting color is directly proportional to the number of viable cells.[4][5]
Protocol 2: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator, or until a significant color change is observed in the control wells.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. The reference wavelength should be set to 600-690 nm.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Table 1: Example Data Layout for Cytotoxicity Assay
| Concentration (µM) | Absorbance (450 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 50 | 0.61 | 48.8 |
| 100 | 0.35 | 28.0 |
III. Screening for Potential Biological Activity: The Search for a Function
Based on the chemical structure of this compound, which contains moieties often found in enzyme inhibitors, a logical next step is to screen for such activity.[6]
Enzyme Inhibition Assays: A Mechanistic Starting Point
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of a specific enzyme.[7]
Protocol 3: General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted to a specific enzyme of interest.
-
Assay Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the test compound. The reaction rate is typically monitored by measuring the formation of a product or the depletion of a substrate over time, often through a change in absorbance or fluorescence.
-
Reagents and Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
Positive control inhibitor
-
96- or 384-well microplate
-
Microplate reader
-
-
Experimental Procedure:
-
Prepare a serial dilution of this compound and the positive control inhibitor in the assay buffer.
-
In a microplate, add the enzyme and the test compound or control inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.[7]
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the signal (e.g., absorbance or fluorescence) at regular intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
-
Plot the % inhibition against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value.
-
Diagram 1: General Workflow for an Enzyme Inhibition Assay
Caption: Conceptual workflow of a Cellular Thermal Shift Assay (CETSA).
V. Data Interpretation and Next Steps
The in vitro evaluation of this compound will generate a wealth of data that requires careful interpretation to guide further research.
Table 2: Summary of Key In Vitro Endpoints
| Assay | Key Parameter | Interpretation |
| Cytotoxicity Assay | IC₅₀ | The concentration of the compound that causes 50% reduction in cell viability. A lower IC₅₀ indicates higher cytotoxicity. |
| Enzyme Inhibition Assay | IC₅₀ | The concentration of the compound that inhibits 50% of the enzyme's activity. A lower IC₅₀ indicates a more potent inhibitor. |
| Cellular Thermal Shift Assay | ΔTₘ | The change in the melting temperature of the target protein upon compound binding. A positive ΔTₘ confirms target engagement. |
Based on the initial findings, subsequent studies may include:
-
Mechanism of Action Studies: If enzyme inhibition is observed, further studies to determine the mode of inhibition (e.g., competitive, non-competitive) are warranted.
-
Selectivity Profiling: Assess the compound's activity against a panel of related enzymes or cell lines to determine its selectivity.
-
In Vivo Studies: If promising in vitro activity and a suitable therapeutic window are identified, the compound may be advanced to in vivo studies in animal models.
VI. Conclusion
The in vitro evaluation of novel chemical entities like this compound is a critical and multifaceted process. By following a systematic approach that includes initial compound characterization, cytotoxicity profiling, functional screening, and target engagement studies, researchers can build a comprehensive understanding of a compound's biological properties. The protocols and guidelines presented in this document provide a robust framework for conducting these essential early-stage investigations, thereby facilitating the identification and development of new therapeutic agents.
References
-
Szostek, T., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Results in Chemistry, 11, 101828. [Link]
-
Bories, C., et al. (2009). Synthesis and in vitro antiplasmodial evaluation of 4-anilino-2-trichloromethylquinazolines. Bioorganic & Medicinal Chemistry, 17(1), 159-167. [Link]
-
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 623, 114175. [Link]
-
Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17177–17204. [Link]
-
Rana, K., et al. (2025). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 17(1), 1. [Link]
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Husain, A., et al. (2007). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry, 19(5), 3543-3548. [Link]
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Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
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ResearchGate. (2025). In vitro assessment of the chemotherapeutic action of a specific hydrogen peroxide, peracetic, acetic, and peroctanoic acid-based formulation against the free-living stages of Ichthyophthirius multifiliis (Ciliophora). [Link]
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Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. [Link]
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ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 623–626. [Link]
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MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 23(21), 13329. [Link]
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MDC. (2020). Strategies for target and pathway engagement in cellular assays. [Link]
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Chassot, A. L. C., et al. (2006). In vivo and in vitro evaluation of the efficacy of a peracetic acid-based disinfectant for decontamination of acrylic resins. Journal of Applied Oral Science, 14(2), 117–121. [Link]
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ResearchGate. (2025). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]
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ResearchGate. (2025). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. [Link]
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bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]
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Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1166311. [Link]
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Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
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Biology LibreTexts. (2025). 6.4: Enzyme Inhibition. [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
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Frontiers. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 674513. [Link]
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Frontiers. (2022). Oxidative Fermentation of Acetic Acid Bacteria and Its Products. Frontiers in Microbiology, 13, 856123. [Link]
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PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116027. [Link]
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Application Notes and Protocols for Cell-Based Assays Using (2-Anilino-2-oxoethoxy)acetic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of (2-Anilino-2-oxoethoxy)acetic Acid Derivatives
The this compound scaffold represents a versatile pharmacophore with significant potential in drug discovery. Derivatives of this core structure have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The unique combination of an anilino group, an amide linkage, and a carboxylic acid moiety allows for diverse chemical modifications, leading to compounds with tailored pharmacological profiles. These derivatives often act by modulating key cellular pathways implicated in various diseases.
Cell-based assays are indispensable tools for elucidating the biological effects of novel chemical entities like this compound derivatives.[3] Unlike biochemical assays that assess activity against isolated molecular targets, cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on intact, living cells.[3] This allows for the simultaneous assessment of a compound's efficacy, cytotoxicity, and mechanism of action within a complex biological system.
This comprehensive guide provides detailed application notes and protocols for utilizing this compound derivatives in a variety of cell-based assays. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively screen and characterize these promising compounds for their therapeutic potential.
Principle of Action and Potential Cellular Targets
This compound derivatives share structural similarities with known bioactive molecules, suggesting several potential mechanisms of action. A key area of interest is their anti-inflammatory activity, which may be mediated through the inhibition of enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[4][5][6] Additionally, some derivatives have shown promise as anticancer agents, potentially through the induction of apoptosis, cell cycle arrest, or inhibition of signaling pathways crucial for tumor growth.[1][7]
The following diagram illustrates a potential mechanism of action for a this compound derivative as a COX-2 inhibitor, a key enzyme in the inflammatory pathway.
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High-Performance Liquid Chromatography (HPLC) for the Analysis of (2-Anilino-2-oxoethoxy)acetic acid: An Application Note and Protocol
This document provides a comprehensive guide to the development and application of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Anilino-2-oxoethoxy)acetic acid. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for this compound.
Introduction and Analytical Rationale
This compound is a molecule of interest in pharmaceutical and chemical research due to its structural motifs, which include an anilino group, an amide, and a carboxylic acid. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. The inherent polarity and ionizable nature of the molecule present a specific analytical challenge that can be effectively addressed by reverse-phase HPLC.
This guide details a method developed from first principles, leveraging the physicochemical properties of the analyte to establish a selective, sensitive, and robust analytical procedure. The core of this method relies on a C18 stationary phase to provide the necessary hydrophobic retention, coupled with a buffered mobile phase to control the ionization state of the carboxylic acid moiety, thereby ensuring reproducible chromatographic performance.
Chromatographic Method Development and Justification
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's chemistry and its interaction with the stationary and mobile phases.
Stationary Phase Selection: The Role of the C18 Column
A C18 (octadecylsilane) column was selected as the stationary phase due to its versatility and proven efficacy in retaining a wide range of organic molecules. The nonpolar nature of the C18 alkyl chains provides a hydrophobic environment that interacts with the anilino portion of the this compound molecule. This interaction is the primary mechanism of retention in reverse-phase chromatography[1][2]. The use of a modern, end-capped C18 column is recommended to minimize undesirable secondary interactions with residual silanols on the silica support, which can lead to peak tailing, especially for acidic compounds[3].
Mobile Phase Optimization: Controlling Retention and Selectivity
The mobile phase composition is a critical factor in achieving the desired separation. A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed.
-
Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths, allowing for more sensitive detection[1].
-
Aqueous Buffer and pH Control: The carboxylic acid group on this compound has a pKa that necessitates pH control of the mobile phase. By maintaining the mobile phase pH below the pKa of the analyte, the carboxylic acid remains in its protonated, non-ionized form. This increases its hydrophobicity and, consequently, its retention on the C18 column, leading to better peak shape and reproducibility[3][4]. A phosphate buffer at a pH of 2.5 is ideal for this purpose as it provides good buffering capacity in this range and is compatible with UV detection[3].
Detection Wavelength Selection
The anilino chromophore in the molecule exhibits characteristic UV absorbance. Aniline and its derivatives typically have two main absorption bands: a strong band around 230 nm and a weaker one around 280 nm[5][6]. For high sensitivity, detection at 230 nm is recommended. However, if matrix components interfere at this wavelength, 280 nm can be used as an alternative, offering increased selectivity at the cost of some sensitivity. A photodiode array (PDA) detector is advantageous for method development as it allows for the simultaneous acquisition of spectra and the selection of the optimal wavelength.
Detailed HPLC Protocol
This protocol provides a step-by-step guide for the analysis of this compound.
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Analytical balance and volumetric flasks.
-
Syringe filters (0.45 µm).
Preparation of Mobile Phases and Standard Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range for linearity assessment.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17-18 min: 70-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or 280 nm for higher selectivity) |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting a working standard solution (e.g., five replicate injections) and evaluating the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: HPLC analytical workflow for this compound.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By carefully selecting the stationary phase, mobile phase composition, and detection wavelength based on the physicochemical properties of the analyte, this method ensures high sensitivity, selectivity, and reproducibility. The provided protocol and system suitability criteria will enable researchers and scientists to implement this method effectively in their laboratories for various applications, from quality control to research and development.
References
-
Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science.[Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.[Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate.[Link]
-
Uv-Vis Spectrum of S-Carboxymethyl-L-Cysteine. SIELC Technologies.[Link]
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.[Link]
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Analysis of Carboxymethyl Cellulose Using an Integrated HPLC System. Shimadzu.[Link]
-
DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical.[Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing.[Link]
-
The absorption spectrum of aniline. ResearchGate.[Link]
-
Simultaneous determination of urinary mandelic, phenylglyoxylic, and mercapturic acids of styrene by high-performance liquid chromatography. PubMed.[Link]
-
Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization. ResearchGate.[Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.[Link]
-
An improved method for the quantitative determination of carboxymethyl cellulose in food products. ResearchGate.[Link]
-
UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.[Link]
-
Choosing HPLC Columns for Rapid Method Development. Agilent.[Link]
-
Control pH During Method Development for Better Chromatography. Agilent.[Link]
-
Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization. PubMed.[Link]
-
Kinetex Core-Shell Polar C18 HPLC Columns. Phenomenex.[Link]
-
Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. AIP Publishing.[Link]
-
Evaluation of Chokeberry/Carboxymethylcellulose Hydrogels with the Addition of Disaccharides: DART-TOF/MS and HPLC-DAD Analysis. MDPI.[Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.[Link]
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Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. MDPI.[Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[Link]
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Determination of carboxymethyl cellulose in white wines (Type-IV). OIV.[Link]
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Mobile Phase Selectivity. Phenomenex.[Link]
-
Enzyme Catalyzed Intramolecular Cannizzaro Reaction of Phenylglyoxal. Asian Journal of Organic & Medicinal Chemistry.[Link]
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Application Note & Protocols: A Framework for Evaluating the Bioactivity of (2-Anilino-2-oxoethoxy)acetic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel therapeutic agents requires a systematic and robust evaluation of the biological activity of new chemical entities. (2-Anilino-2-oxoethoxy)acetic acid, a molecule possessing structural motifs common to compounds with known biological activities, represents a candidate for such an evaluation. Its core structure, featuring an anilino group, an acetamide linkage, and an oxamic acid-like moiety, suggests potential interactions with various biological targets. Derivatives of acetamide and anilino-containing compounds have been reported to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5]
This document provides a comprehensive, multi-tiered framework for the initial in vitro screening of this compound. The proposed experimental design moves from broad, high-level assessments of cytotoxicity to more specific, hypothesis-driven assays targeting potential anticancer, anti-inflammatory, and enzyme-inhibitory activities. The causality behind each experimental choice is explained to provide a clear rationale, and the protocols are designed with self-validating controls to ensure data integrity and trustworthiness.
Section 1: Compound Profile and Strategic Screening Cascade
The structure of this compound contains key pharmacophores. The acetamide linkage is present in numerous bioactive molecules, including anti-inflammatory and anticancer agents.[3][6] The terminal carboxylic acid group, adjacent to an amide, resembles an oxamic acid structure, which is known to be a privileged scaffold for inhibiting dehydrogenase enzymes, such as Lactate Dehydrogenase (LDH).[7][8] This structural analysis forms the basis of our proposed screening strategy.
The primary goal is to efficiently identify and characterize the compound's dominant biological effects. A tiered approach is most effective, beginning with a fundamental assessment of cytotoxicity to establish a safe therapeutic window for subsequent, more specific assays.
Caption: Potential inhibition points in cellular metabolism.
Protocol 3.2.1: Lactate Dehydrogenase (LDH) Inhibition Assay This colorimetric assay measures the ability of the compound to inhibit the LDH-catalyzed conversion of lactate to pyruvate.
-
Reagents: Use a commercially available LDH inhibitor screening kit or prepare buffers containing NAD+ and lactate.
-
Reaction Setup: In a 96-well plate, add LDH enzyme solution, the test compound at various concentrations, and the buffer.
-
Initiation: Start the reaction by adding the substrate (lactate).
-
Measurement: Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm (for NADH) or by using a coupled reaction that produces a colored product measurable at ~450 nm. 5. Controls: Include a no-inhibitor control (100% activity) and a known LDH inhibitor (e.g., oxamate) as a positive control.
-
Calculation: Calculate the percentage of inhibition relative to the no-inhibitor control.
Protocol 3.2.2: Pyruvate Dehydrogenase (PDH) Activity Assay This assay measures the activity of the PDH complex, which can be immunocaptured in a microplate well. The activity is determined by the reduction of NAD+ to NADH, which is coupled to a colorimetric reaction. [9][10]
-
Sample Preparation: Prepare cell or mitochondrial lysates according to the assay kit protocol.
-
Assay Plate: Add lysates and test compound to the PDH antibody-coated microplate wells.
-
Reaction: Initiate the reaction by adding the substrate mix (containing pyruvate and NAD+).
-
Measurement: The reaction generates NADH, which in turn reduces a probe to generate a colorimetric signal, typically measured at 450 nm. [9]5. Analysis: Compare the activity in the presence of the test compound to the vehicle control to determine the percentage of inhibition.
Section 4: Experimental Design, Controls, and Self-Validation
Rationale: Rigorous experimental design is the cornerstone of trustworthy and reproducible science. Every assay must include a comprehensive set of controls to validate the results and rule out artifacts.
Key Components of a Validated Assay:
-
Vehicle Control: All compounds should be dissolved in a solvent like DMSO. The vehicle control wells receive the same final concentration of the solvent as the test wells to account for any solvent effects.
-
Positive Control: A known active compound (e.g., Doxorubicin for cytotoxicity, Diclofenac for inflammation) must be included to confirm that the assay system is working correctly.
-
Negative/Blank Controls: Wells containing only medium and assay reagents are used to determine the background signal.
-
Dose-Response Curve: Testing the compound over a range of concentrations (typically logarithmic) is essential to determine the potency (IC₅₀ - half-maximal inhibitory concentration) and to observe the full biological effect.
-
Replicates: All experiments should be performed with at least three technical replicates (wells within the same plate) and repeated in at least three independent biological experiments.
Caption: Example 96-well plate layout with essential controls.
Summary and Path Forward
This application note outlines a logical and robust workflow for the initial characterization of this compound. By starting with broad cytotoxicity assessments and progressing to targeted, hypothesis-driven assays, researchers can efficiently profile the compound's bioactivity. Positive "hits" in any of the Tier 1 screens would warrant progression to more detailed mechanistic (Tier 2) studies, such as apoptosis assays, cell cycle analysis, or detailed enzyme kinetics, to fully elucidate the compound's mechanism of action and therapeutic potential.
References
- ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
- ResearchGate. (n.d.). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Institutes of Health (NIH). (2019). Rapid evaluation of bioactive Ti-based surfaces using an in vitro titration method.
- PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery.
- National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2011). Synthesis and analgesic activity of some acetamide derivatives.
- ResearchGate. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
- Novus Biologicals. (n.d.). Lactate Dehydrogenase A Inhibitor Screening Assay Kit (Colorimetric).
- PMC. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
- Cureus. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- ResearchGate. (n.d.). Synthesis and biocidal nature of oxamic acids.
- National Institutes of Health (NIH). (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
- MO SCI. (2022). Bioactivity Testing for Medical Implants.
- Abcam. (n.d.). Pyruvate dehydrogenase (PDH) Enzyme Activity Microplate Assay Kit (ab109902).
- MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts.
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- MDPI. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
- PubMed. (n.d.). Enzyme inhibition assay for pyruvate dehydrogenase complex: clinical utility for the diagnosis of primary biliary cirrhosis.
- ResearchGate. (n.d.). The Analytical Applications And Biological Activity of Hydroxamic acids.
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- ScienceOpen. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety.
- RayBiotech. (n.d.). Pyruvate Dehydrogenase (PDH) Activity Assay Kit.
- Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Activity Assay Kit (E-BC-K046-M).
- MDPI. (2021). Bioactivity of an Experimental Dental Implant with Anodized Surface.
- ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
- ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- PubMed. (n.d.). Bioassays for anticancer activities.
- MDPI. (n.d.). From Nature to Synthesis and Vice Versa: Costic Acid Analogs with Acaricidal Activity Against the Bee Parasite Varroa destructor.
- BioAssay Systems. (n.d.). QuantiChrom™ Pyruvate Dehydrogenase Assay Kit.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- SpringerLink. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- ResearchGate. (n.d.). (PDF) Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities.
- Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br..
- PubMed Central. (n.d.). Application of experimental design as a statistical approach to recover bioactive peptides from different food sources.
- RSC Publishing. (n.d.). Oxamic acids: useful precursors of carbamoyl radicals.
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- National Institutes of Health (NIH). (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
- CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.
- National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
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Troubleshooting & Optimization
Technical Support Center: Purification of (2-Anilino-2-oxoethoxy)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of (2-Anilino-2-oxoethoxy)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity issues encountered during its synthesis. We provide in-depth, field-proven insights and detailed protocols to help you achieve high purity for your target compound.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve the underlying purity issues.
Issue 1: My final product is an oil or a sticky solid that won't crystallize.
Probable Cause(s): This is a common issue often indicative of significant impurities that depress the melting point of the compound. The primary culprits are typically residual solvents or unreacted starting materials that act as a eutectic mixture.
-
Residual Solvent: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove under standard vacuum and will keep the product oily.
-
Unreacted Starting Materials: The presence of liquid starting materials, such as unreacted aniline or an ester precursor, can prevent crystallization.
-
Hygroscopic Nature: The presence of a carboxylic acid and amide can make the compound and its impurities somewhat hygroscopic, leading to water absorption from the atmosphere, which results in a gummy texture.
Solutions & Protocol:
-
Initial Diagnosis: First, attempt to precipitate the solid by dissolving a small sample of the oil in a minimal amount of a suitable solvent (like ethyl acetate) and then adding a non-polar anti-solvent (like hexanes) dropwise until persistent cloudiness is observed. If a solid crashes out, this indicates that removing the impurities should allow for crystallization.
-
Aggressive Solvent Removal: Place the flask on a high-vacuum line (Schlenk line) and gently warm the flask with a water bath (40-50 °C) for several hours to remove volatile impurities and residual solvents.
-
Acid-Base Extraction: This is the most robust method for separating your acidic product from neutral or basic impurities.[1][2] The carboxylic acid moiety allows for its selective extraction into an aqueous basic solution.
Protocol: Rigorous Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Base Wash: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Use a volume of NaHCO₃ solution equal to the organic layer for each extraction.
-
Causality: The weak base (bicarbonate) deprotonates the carboxylic acid to form the water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral impurities (e.g., unreacted ester starting materials) and basic impurities (e.g., aniline) will remain in the organic layer.[2]
-
-
Separation: Combine the aqueous layers. The organic layer can be discarded or processed to recover other components.
-
Re-acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2.[3] This re-protonates the carboxylate, causing the pure this compound to precipitate out of the solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.[4]
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Issue 2: My product is a solid, but the melting point is low and broad, and NMR/TLC analysis shows multiple spots.
Probable Cause(s): This indicates the presence of solid impurities. The most likely candidates are unreacted aniline (which may be present as a salt), or side-products from the acylation reaction.
-
Unreacted Aniline: Aniline is a common starting material for this synthesis.[5][6] If not fully consumed, it will contaminate the final product.
-
Diacylated Product: It is possible for the aniline nitrogen to react with two molecules of the acylating agent, leading to a higher molecular weight impurity.
-
Hydrolyzed Reagents: If the acylating agent is sensitive to water, it may hydrolyze back to a dicarboxylic acid, which could co-precipitate with your product.
Solutions & Protocol:
Your primary tools for removing solid impurities are recrystallization and acid-base extraction. The choice depends on the nature of the impurity.
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on preliminary analysis.
Caption: Purification strategy decision workflow.
Protocol: Optimized Recrystallization
Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[7] The goal is to find a solvent system where the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will exhibit poor solubility at room temperature and high solubility when hot. A mixed-solvent system is often effective for molecules with both polar and non-polar regions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[8] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum.
Solvent Selection Table
| Solvent System | Suitability for this compound | Rationale |
| Ethanol/Water | Excellent | The compound should dissolve well in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy, after which a few drops of hot ethanol are added to clarify. Slow cooling should yield pure crystals. |
| Acetone/Hexanes | Good | Similar to ethanol/water, acetone is the primary solvent and hexanes act as the anti-solvent. This is a good choice for removing more non-polar impurities. |
| Ethyl Acetate | Fair | May be too good a solvent even at room temperature, potentially leading to lower recovery. Can be paired with hexanes. |
| Water | Poor (as a single solvent) | The compound is likely sparingly soluble in hot water, but recrystallization from boiling water can be effective if the impurities are very water-soluble.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind acid-base extraction for this specific compound?
A1: The process leverages the acidic proton of the carboxylic acid group (-COOH). When a weak base like sodium bicarbonate (NaHCO₃) is introduced, it deprotonates the carboxylic acid, forming the sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral or basic organic impurities (like unreacted aniline) are not and remain in the organic solvent. When a strong acid like HCl is added back to the aqueous layer, it protonates the carboxylate, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates, allowing for its isolation.[3]
Acid-Base Extraction Workflow Diagram
Caption: Step-by-step workflow of acid-base extraction.
Q2: My product has a persistent color. How can I remove it?
A2: Colored impurities are often large, conjugated molecules formed as minor byproducts. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the hot gravity filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the overall yield.
Q3: How do I confirm the purity of my final product?
A3: A combination of techniques should be used for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): The purified product should show a single spot.
-
Melting Point Analysis: A pure compound will have a sharp melting point (a range of 1-2 °C). A broad melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities. Integration of the proton signals can be used to quantify the level of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard, capable of detecting impurities at very low levels. A purity of >98% is often achievable with the methods described.[10]
References
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
ResearchGate. (n.d.). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
International Journal of Research in Reptile and Amphibian. (n.d.). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
YouTube. (2021). acetylation aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Millersville University. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
YouTube. (2012). 2 O Chem Recrystallization Procedure. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
YouTube. (2017). (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with (2-Anilino-2-oxoethoxy)acetic acid
Welcome to our dedicated technical support guide for (2-Anilino-2-oxoethoxy)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the experimental use of this compound. We understand that achieving consistent and effective solubilization is a critical first step in any successful experiment. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, ensuring you can move forward with your research with confidence.
Understanding the Molecule: A Proactive Approach to Solubility
This compound possesses a unique chemical architecture, featuring a carboxylic acid, an amide, an ether linkage, and an aniline moiety. This combination of functional groups dictates its solubility profile, which can be challenging in purely aqueous systems. The aromatic aniline and amide components contribute to its hydrophobic character, while the carboxylic acid group offers a handle for pH-dependent solubility enhancement. A proactive understanding of these characteristics is key to overcoming solubility hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Our troubleshooting guide is structured in a question-and-answer format to directly address the common challenges encountered when working with this compound.
Q1: My initial attempts to dissolve this compound in water have failed. What is the recommended starting point?
A1: Direct dissolution in neutral water is often challenging due to the compound's limited aqueous solubility. We recommend a systematic approach starting with pH modification, which leverages the ionizable carboxylic acid group.
Step-by-Step Protocol for pH-Mediated Dissolution:
-
Initial Suspension: Suspend the desired amount of this compound in a minimal amount of purified water.
-
Basification: While stirring, add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise. The carboxylic acid will be deprotonated to its more soluble carboxylate salt.
-
Visual Confirmation: Continue adding the base until the solution becomes clear. A slight excess of base can help ensure complete dissolution.
-
pH Adjustment (Optional): If your experimental conditions require a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be aware that lowering the pH too much may cause the compound to precipitate out of solution.
Causality: The solubility of carboxylic acids is significantly influenced by pH.[1][2] In an acidic or neutral environment, the carboxylic acid group is protonated and less polar, leading to lower aqueous solubility. By increasing the pH, the carboxylic acid is deprotonated to its highly polar and much more water-soluble carboxylate salt.
Q2: I need to dissolve this compound in an organic solvent for my reaction. Which solvents are most effective?
A2: For organic-phase applications, several polar aprotic solvents are good starting points. The choice of solvent will depend on the specific requirements of your experiment, such as reaction compatibility and downstream processing.
Recommended Organic Solvents:
| Solvent | Class | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for a wide range of organic compounds, including those with amide functionalities. |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, it is a strong solvent for polar and nonpolar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | A less polar option than DMSO or DMF, useful when a lower boiling point is desired for easy removal. |
| Methanol / Ethanol | Polar Protic | Can be effective, especially with gentle heating, due to their ability to hydrogen bond. |
Experimental Workflow for Organic Solvent Dissolution:
Caption: Decision workflow for dissolving this compound in organic solvents.
Q3: My application is sensitive to pH changes, and I need to work in a buffered solution. How can I achieve a stable, dissolved state?
Protocol for Dissolution in Buffered Solutions:
-
Prepare a Concentrated Stock: First, dissolve the compound in a small amount of dilute base (as described in Q1) to create a concentrated stock solution.
-
Buffer Selection: Choose a buffer system with a pH at least 1-2 units above the estimated pKa of the compound. For example, a phosphate buffer at pH 7.4 is a common choice for biological assays.
-
Dilution: Slowly add the concentrated stock solution to the vigorously stirring buffer. This gradual addition helps to prevent localized precipitation.
-
Final Concentration Check: Ensure the final concentration of the compound in the buffer does not exceed its solubility limit at that specific pH.
Trustworthiness: This method is a self-validating system. If precipitation occurs upon addition to the buffer, it indicates that the pH of the buffer is too low to maintain the deprotonated, soluble form of the compound, or the final concentration is too high.
Q4: I am observing precipitation of my compound over time, even after initial dissolution. What could be the cause, and how can I prevent it?
A4: Precipitation after initial dissolution can be due to several factors, including temperature fluctuations, pH shifts, or exceeding the thermodynamic solubility limit.
Troubleshooting Precipitation Issues:
| Potential Cause | Explanation | Mitigation Strategy |
| Temperature Changes | Solubility is often temperature-dependent. A solution prepared at a higher temperature may become supersaturated and precipitate upon cooling. | Prepare solutions at the intended experimental temperature. If warming is used for dissolution, allow the solution to cool to the working temperature to ensure stability before use. |
| pH Instability | In unbuffered aqueous solutions, absorption of atmospheric CO2 can lower the pH, leading to protonation of the carboxylate and subsequent precipitation.[1] | Use a buffered system to maintain a stable pH.[3] If using an unbuffered solution, prepare it fresh and use it promptly. |
| Supersaturation | A kinetically soluble state may have been achieved, which is not thermodynamically stable. Over time, the compound may crystallize out of solution. | Determine the thermodynamic solubility at your experimental conditions. Avoid preparing stock solutions at concentrations that are too close to the solubility limit. The use of co-solvents can sometimes help to stabilize supersaturated solutions.[4][5] |
| Salt Effects | High concentrations of salts in your buffer or media can decrease the solubility of organic compounds through the "salting out" effect. | Evaluate the ionic strength of your medium. If high salt concentrations are necessary, you may need to lower the final concentration of your compound. |
Logical Relationship Diagram for Troubleshooting Precipitation:
Caption: Troubleshooting flowchart for addressing precipitation of this compound.
References
-
PubChem. (n.d.). 2-{2-[5-(Ethoxycarbonyl)-2-morpholinoanilino]-2-oxoethoxy}acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Jain, A., et al. (2021). Aqueous and cosolvent solubility data for drug-like organic compounds.
- Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10.
- Al-Zoubi, N., et al. (2021). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Sharma, D., et al. (2023). Formulation strategies for poorly soluble drugs.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2183–2204.
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]
- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST WebBook. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
PMC - NIH. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved from [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]
-
PMC - NIH. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
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- 5. youtube.com [youtube.com]
Technical Support Center: Navigating the Experimental Challenges of (2-Anilino-2-oxoethoxy)acetic acid
Introduction: As a dedicated professional in the field of drug development and scientific research, you understand the critical importance of sample integrity. This guide is designed to provide you with the in-depth knowledge and practical tools necessary to prevent the degradation of (2-Anilino-2-oxoethoxy)acetic acid in your experiments. By understanding the molecule's inherent vulnerabilities, you can proactively implement strategies to ensure the accuracy and reproducibility of your results.
The Vulnerability of this compound: A Chemical Perspective
This compound is a molecule that features both an amide and a carboxylic acid functional group. This combination, while potentially useful for its intended biological activity, also presents specific stability challenges. The primary pathway of degradation is hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2]
Key Degradation Pathways
-
Amide Hydrolysis: The amide bond is susceptible to cleavage, especially in the presence of strong acids or bases, leading to the formation of aniline and (2-oxo-2-hydroxyethoxy)acetic acid.[2][3][4] This process can be accelerated by elevated temperatures.[1]
-
Decarboxylation: While less common under typical experimental conditions, the carboxylic acid group can undergo decarboxylation at high temperatures.[1]
dot
Caption: Primary degradation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To maintain long-term stability, the solid compound should be stored in a cool, dry, and dark environment, ideally at -20°C.[1] It is crucial to use a tightly sealed container to prevent moisture absorption, which can initiate hydrolysis even in the solid state over time.[5]
Q2: I've prepared a stock solution in DMSO. How should I store it?
A2: DMSO stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is best practice to aliquot the stock solution into single-use vials.
Q3: What is the recommended solvent for preparing working solutions?
A3: For immediate use, high-purity DMSO or DMF are suitable for initial solubilization. For aqueous working solutions, it is critical to use a buffered system to maintain a stable pH. A phosphate-buffered saline (PBS) solution at a pH of 7.4 is a good starting point. Avoid using unbuffered water or solutions with acidic or basic pH.
Q4: How can I check for degradation in my sample?
A4: The most reliable method for assessing the purity of your compound and detecting degradation products is High-Performance Liquid Chromatography (HPLC).[6] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) can effectively separate the parent compound from its more polar degradation products. Gas chromatography (GC) can also be used, but may require derivatization of the carboxylic acid group.[7][8]
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Solution |
| Loss of biological activity or inconsistent results. | The compound has degraded in the experimental medium. | Prepare fresh working solutions from a frozen stock for each experiment. Validate the stability of the compound in your specific assay buffer over the duration of the experiment by running time-course HPLC analysis. |
| Appearance of unexpected peaks in analytical data (HPLC, LC-MS). | Amide hydrolysis has occurred, leading to the formation of aniline and other byproducts. | Review your solution preparation and handling procedures. Ensure the pH of all aqueous solutions is maintained within a neutral range (pH 6-8). Minimize the time the compound is in an aqueous environment before use. |
| Physical changes in the solid compound (e.g., discoloration, clumping). | Exposure to moisture and/or light. | Store the solid compound in a desiccator at the recommended temperature, protected from light. If the compound appears compromised, it is best to use a fresh, unopened batch. |
Protocols for Ensuring Compound Integrity
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a stable stock solution.
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening. This prevents condensation of atmospheric moisture on the cold solid.
-
Weighing: Accurately weigh the desired mass of the compound in a clean, dry vial.
-
Solubilization: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquoting and Storage: Distribute the stock solution into single-use, light-protecting vials. Store immediately at -20°C.
dot
Caption: Workflow for preparing a stable stock solution.
Protocol 2: Stability Assessment in Aqueous Buffer
This protocol allows you to determine the stability of this compound in your specific experimental buffer.
-
Solution Preparation: Prepare a working solution of the compound in your chosen buffer at the final experimental concentration.
-
Time Points: Aliquot the solution for analysis at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Keep the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
HPLC Analysis: At each designated time point, inject an aliquot onto your HPLC system. The 0-hour time point serves as your baseline.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the 0-hour sample. A decrease in the parent peak area, along with the appearance of new peaks, indicates degradation.
Illustrative Stability Data
| Time Point (hours) | Parent Compound Peak Area | % Remaining |
| 0 | 1,500,000 | 100% |
| 2 | 1,450,000 | 96.7% |
| 4 | 1,380,000 | 92.0% |
| 8 | 1,200,000 | 80.0% |
| 24 | 850,000 | 56.7% |
This is example data and will vary depending on the specific buffer and conditions used.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737673, 2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2811005, 2-{2-[5-(Ethoxycarbonyl)-2-morpholinoanilino]-2-oxoethoxy}acetic acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 15). Carboxylic Acids and Esters. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
B'hymer, C., Keil, D. E., & Cheever, K. L. (2005). A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine From Jet Fuel-Exposed Mice. Toxicology Mechanisms and Methods, 15(5), 367-373. [Link]
-
Dvorožňák, M., et al. (2007). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Collection of Czechoslovak Chemical Communications, 72(5), 771-782. [Link]
-
B'hymer, C. (2005). Comparison and Evaluation of Analysis Procedures for the Quantification of (2-methoxyethoxy)acetic Acid in Urine. Analytical and Bioanalytical Chemistry, 383(3), 527-533. [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Chen, Y., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 12(16), 10186-10198. [Link]
-
Bessette, S. M., & Hladik, M. L. (2017). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 51(15), 8431-8440. [Link]
-
Britannica. (2026, January 22). Carboxylic acid. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csuohio.edu [csuohio.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Anilino-Triazolopyrimidine Derivatives as Potent Antitumor Agents
In the landscape of modern oncology, the quest for novel therapeutic agents that are both highly effective and minimally toxic remains a paramount objective. Among the myriad of strategies, the development of small molecules that target fundamental cellular processes, such as microtubule dynamics, has proven to be a particularly fruitful avenue. This guide provides an in-depth comparative analysis of a promising class of heterocyclic compounds: 2-anilino-7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. We will dissect their structure-activity relationships (SAR), offering a scientifically rigorous comparison of their biological performance supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anticancer therapeutics.
Introduction: Targeting Microtubule Dynamics in Cancer Therapy
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their pivotal role in mitosis, particularly in the formation of the mitotic spindle, makes them an attractive target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1]
The colchicine binding site on β-tubulin has emerged as a key target for the development of microtubule-destabilizing agents.[1] Combretastatin A-4 (CA-4), a natural product, is a potent inhibitor of tubulin polymerization that binds to this site and also exhibits powerful vascular disrupting properties in tumors.[1] The structural simplicity and high potency of CA-4 have inspired the synthesis of numerous analogs, including the anilino-triazolopyrimidine scaffold at the core of this guide.
The Anilino-Triazolopyrimidine Scaffold: A Privileged Structure
The focus of this guide is a series of compounds based on the 7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine core, with various substitutions at the 2-position, primarily anilino moieties. The 3',4',5'-trimethoxyphenyl group is a well-established pharmacophore that mimics the trimethoxyphenyl ring of colchicine and CA-4, facilitating binding to the colchicine site on tubulin. The anilino substituent at the 2-position provides a key point for structural modification to optimize potency and selectivity.
Caption: General structure of the 2-anilino-7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine scaffold.
Synthesis of Anilino-Triazolopyrimidine Derivatives
The synthesis of these derivatives is a multi-step process that allows for the introduction of diverse anilino groups. The general synthetic route is outlined below.[1]
Caption: Generalized synthetic workflow for 2-anilino-triazolopyrimidine derivatives.[1]
Experimental Protocol: General Synthesis[1]
Step a: Synthesis of Ethyl 2-cyano-3-anilino-3-(methylthio)acrylate (Intermediate 8)
-
A solution of the appropriate aromatic amine (ArNH2) and ethyl 2-cyano-3,3-bis(methylthio)acrylate in isopropanol (i-PrOH) is refluxed for 18 hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration and washed to yield the intermediate product.
Step b: Synthesis of 3-Amino-1H-1,2,4-triazole derivative (Intermediate 9)
-
Intermediate 8 is dissolved in methanol (MeOH), and hydrazine monohydrate (NH2NH2·H2O) is added.
-
The mixture is refluxed for 18 hours.
-
After cooling, the solvent is evaporated, and the residue is purified to give the triazole intermediate.
Step c: Synthesis of 2-Anilino-7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (Final Product 3)
-
Intermediate 9 and enaminone 10 (prepared from 3',4',5'-trimethoxyacetophenone and DMF-DMA) are dissolved in glacial acetic acid (AcOH).
-
The reaction mixture is heated at 80°C for 2 hours.
-
The mixture is then cooled, and the precipitated product is collected by filtration, washed, and dried.
Structure-Activity Relationship (SAR) and Comparative Performance
The biological activity of the synthesized anilino-triazolopyrimidine derivatives was evaluated against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The primary mechanism of action was investigated through tubulin polymerization inhibition assays.
Key SAR Findings:
The substitutions on the anilino ring at the 2-position of the triazolopyrimidine core have a profound impact on the antiproliferative activity and tubulin polymerization inhibition.
-
Effect of Alkyl Substituents on the Anilino Ring:
-
Small alkyl groups, particularly methyl, at the para-position of the anilino ring generally lead to high potency. The p-toluidino derivative (3d ) exhibited exceptional activity, with IC50 values in the low nanomolar range against all tested cell lines.[1]
-
The p-ethylanilino derivative (3h ) also showed significant activity, although slightly less potent than the p-methyl analog.[1]
-
Dimethyl substitution at the 3' and 4' positions (3f ) also resulted in a highly active compound.[1]
-
-
Positional Isomerism:
-
The position of the methyl group on the anilino ring is critical. The para-substituted derivative (3d ) was significantly more potent than the ortho- (3b ) and meta- (3c ) substituted isomers.
-
-
Electron-donating vs. Electron-withdrawing Groups:
-
Electron-donating groups (e.g., methyl, ethyl) at the para-position appear to be favorable for activity.
-
The influence of electron-withdrawing groups varies, but generally, they do not enhance activity to the same extent as small alkyl groups.
-
Comparative Data Table:
| Compound | R (Substituent on Anilino Ring) | HeLa IC50 (nM) | A549 IC50 (nM) | HT-29 IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| 3d | 4-Methyl | 30 | 43 | 43 | 0.45 |
| 3h | 4-Ethyl | 160 | 240 | 180 | ND |
| 3f | 3,4-Dimethyl | 67 | 160 | 120 | ND |
| 3b | 2-Methyl | >1000 | >1000 | >1000 | ND |
| 3c | 3-Methyl | 520 | 850 | 630 | ND |
| CA-4 | (Reference) | 2.5 | 3.4 | 2.9 | 1.5 |
| ND: Not Determined | |||||
| Data synthesized from[1] |
From the comparative data, it is evident that the p-toluidino derivative 3d is the most potent compound in this series, with antiproliferative activity comparable to or even exceeding that of the reference compound CA-4 in some cell lines, and demonstrating superior inhibition of tubulin polymerization.[1]
Caption: Key structure-activity relationship trends for the anilino substituent.
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
To elucidate the cellular effects of the most potent compound, 3d , further mechanistic studies were conducted.
Cell Cycle Analysis:
-
Treatment of HeLa cells with compound 3d resulted in a significant, concentration-dependent arrest of cells in the G2/M phase of the cell cycle.[1] This is a hallmark of agents that disrupt microtubule function.
Induction of Apoptosis:
-
Flow cytometry analysis following Annexin V-FITC and propidium iodide (PI) staining revealed that compound 3d induces apoptosis in HeLa cells in a time- and concentration-dependent manner.[1]
-
The apoptotic pathway was further investigated by measuring mitochondrial membrane potential using the JC-1 dye. Treatment with 3d led to a significant increase in green fluorescence, indicating mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[1] This was followed by the activation of caspase-9.[1]
Caption: Proposed mechanism of action for the lead compound 3d.
Conclusion and Future Directions
The comparative analysis of this series of 2-anilino-7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine derivatives has identified a lead compound, the p-toluidino derivative 3d , with potent antiproliferative activity against a panel of human cancer cell lines. The structure-activity relationship studies clearly indicate that a small alkyl substituent, particularly a methyl group, at the para-position of the anilino ring is crucial for high potency. The mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis via the intrinsic pathway.
These findings underscore the potential of the anilino-triazolopyrimidine scaffold for the development of novel microtubule-targeting anticancer agents. Future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor activity of compound 3d and its analogs in animal models to assess their therapeutic potential.
-
Pharmacokinetic and toxicological profiling: Determining the ADME-Tox properties of the lead compounds to ensure their suitability for further development.
-
Further SAR exploration: Synthesizing and evaluating additional derivatives with diverse substituents on the anilino ring to potentially discover even more potent and selective compounds.
This guide provides a solid foundation for researchers in the field, highlighting a promising chemical scaffold and a clear SAR trend that can guide the rational design of the next generation of tubulin-targeting anticancer drugs.
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. National Center for Biotechnology Information. [Link]
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Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]
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Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. [Link]
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Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Reproducibility in Experiments Involving Bioactive Acetic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics and robust biomedical tools, the reproducibility of experimental results stands as the bedrock of scientific advancement. This guide, born from extensive experience in the field, moves beyond rigid protocols to dissect the nuances of experimental design and execution, focusing on two illustrative classes of acetic acid derivatives: the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and the versatile bioconjugation linker, (2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA). While the initially intended focus was on the less-documented (2-Anilino-2-oxoethoxy)acetic acid, the principles of reproducibility are best explored through well-established compounds with a wealth of published data.
This guide will provide an in-depth comparison of the experimental considerations for these two molecules, offering insights into the factors that govern the reliability and consistency of their synthesis, characterization, and application. By understanding the "why" behind the "how," researchers can design more robust experiments, leading to more reliable and translatable findings.
Part 1: The Small Molecule Therapeutic - A Case Study of Diclofenac
Diclofenac, or 2-[(2,6-dichloroanilino)phenyl]acetic acid, is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain.[1] While its efficacy is well-established, the reproducibility of both its synthesis and its biological evaluation can be influenced by several factors.
Synthesis of Diclofenac: A Reproducible Pathway
The synthesis of Diclofenac is a well-trodden path in medicinal chemistry. However, ensuring batch-to-batch consistency requires meticulous attention to detail.
Diagram of Diclofenac Synthesis Workflow:
Caption: A simplified workflow for the synthesis of Diclofenac via Ullmann condensation.
Key Factors Influencing Reproducibility in Diclofenac Synthesis:
-
Purity of Starting Materials: The purity of 2,6-dichloroaniline and 2-chlorophenylacetic acid is paramount. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts, impacting the final yield and purity of Diclofenac.
-
Catalyst Activity: The Ullmann condensation is typically catalyzed by a copper species. The source, oxidation state, and any ligands associated with the copper catalyst can significantly affect reaction kinetics and yield. Consistent catalyst quality is crucial.
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent must be tightly controlled. Overheating can lead to decomposition, while insufficient time will result in incomplete conversion.
-
Purification Method: The recrystallization step is critical for obtaining high-purity Diclofenac. The choice of solvent system and the cooling rate will determine the crystal size and purity of the final product.
In Vitro Anti-Inflammatory Assays: A Minefield of Variability
The biological activity of Diclofenac is most commonly assessed through in vitro assays that measure the inhibition of COX enzymes. While conceptually straightforward, these assays are prone to variability, making reproducibility a significant challenge.
Diagram of a Typical COX Inhibition Assay Workflow:
Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a compound.
Key Factors Influencing Reproducibility in COX Inhibition Assays:
-
Enzyme Source and Activity: The source of the COX enzyme (e.g., purified native enzyme, recombinant enzyme from different expression systems) can significantly impact the results. Furthermore, the specific activity of the enzyme preparation must be carefully determined and standardized for each experiment.
-
Assay Buffer Composition: The pH, ionic strength, and presence of co-factors in the assay buffer can all influence enzyme activity and inhibitor binding.
-
Substrate Concentration: The concentration of arachidonic acid used in the assay will affect the apparent IC50 value of the inhibitor. It is crucial to use a consistent substrate concentration, typically at or near the Michaelis-Menten constant (Km), for comparable results.
-
Incubation Time and Temperature: Both time and temperature must be precisely controlled to ensure that the reaction proceeds within the linear range and that the enzyme remains stable.
-
Detection Method: The method used to quantify prostaglandin production (e.g., ELISA, HPLC, mass spectrometry) will have its own inherent variability. The choice of method and its proper validation are critical.[2]
Performance Comparison: Diclofenac vs. Alternatives
The reproducibility of experimental data is essential when comparing the performance of Diclofenac to other NSAIDs. A network meta-analysis of randomized controlled trials provides a high-level comparison of efficacy and safety for several NSAIDs.[3]
Table 1: Comparative Efficacy of Diclofenac and Other NSAIDs in Osteoarthritis
| Drug and Daily Dose | Pain Relief (vs. Placebo) | Physical Function Improvement (vs. Placebo) |
| Diclofenac (150 mg) | High | High |
| Etoricoxib (60 mg) | High | High |
| Celecoxib (200 mg) | Moderate | Moderate |
| Naproxen (1000 mg) | Moderate | Moderate |
| Ibuprofen (2400 mg) | Moderate | Moderate |
Data synthesized from a network meta-analysis. "High" and "Moderate" are qualitative summaries of the reported effect sizes.[3]
This data highlights that while Diclofenac is highly effective, other options like Etoricoxib show comparable performance. The choice of an alternative may be guided by factors such as patient-specific risk profiles for cardiovascular or gastrointestinal side effects.[4][5] Other alternatives include topical NSAIDs and non-NSAID options like capsaicin cream.[4]
Part 2: The Bioconjugation Tool - A Case Study of AEEA Linkers
(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) is a short, hydrophilic polyethylene glycol (PEG)-like linker widely used in bioconjugation to connect molecules such as peptides, proteins, or small molecule drugs.[6] The reproducibility of experiments involving AEEA hinges on the quality of the linker itself and the precise control of the conjugation reaction.
Synthesis and Quality Control of AEEA: The Foundation of Reproducibility
The synthesis of AEEA derivatives for bioconjugation often involves protecting the amine group (e.g., with Fmoc or Boc) to allow for selective reaction at the carboxylic acid terminus.
Diagram of a General AEEA-linker Peptide Coupling Workflow:
Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) incorporating an AEEA linker.
Key Factors Influencing Reproducibility in AEEA Applications:
-
Purity of the AEEA Linker: The presence of impurities, such as oligomers of different lengths or unreacted starting materials, can lead to a heterogeneous final product. High-purity, monodisperse AEEA derivatives are essential for reproducible bioconjugation.[7]
-
Quality of Solvents and Reagents: The use of high-quality, amine-free dimethylformamide (DMF) is critical in solid-phase peptide synthesis to prevent premature deprotection and side reactions.[8] The purity of coupling reagents also directly impacts the efficiency and reproducibility of the reaction.
-
Stoichiometry of Reactants: The molar ratios of the AEEA linker, the molecule to be conjugated, coupling reagents, and base must be carefully optimized and consistently applied to ensure complete and efficient conjugation.
-
Monitoring of the Reaction: In solid-phase synthesis, colorimetric tests (e.g., the Kaiser test) are often used to monitor the completion of the coupling reaction. Consistent application of these tests is necessary to ensure that each step has gone to completion before proceeding to the next.
Performance Comparison: AEEA vs. Other Linkers
The choice of linker can significantly impact the properties of the final bioconjugate. AEEA is often chosen for its hydrophilicity, which can improve the solubility of the conjugate.
Table 2: Qualitative Comparison of Common Bioconjugation Linkers
| Linker Type | Key Characteristics | Advantages | Potential Reproducibility Challenges |
| AEEA (Short PEG) | Hydrophilic, flexible, defined length | Improves solubility, non-immunogenic | Purity of the linker, potential for aggregation of hydrophobic conjugates |
| Alkyl Chains (e.g., -CH2-)n | Hydrophobic, rigid | Simple structure | Can decrease solubility and promote aggregation |
| Peptide Linkers | Can be designed for specific cleavage | Site-specific release of payload | Synthesis and purity of the peptide linker itself |
| Hydrazone/Oxime Linkers | pH-sensitive cleavage | Controlled release in acidic environments | Stability of the linkage can be variable |
The reproducibility of experiments using different linkers depends on the consistent quality of the linker and the precise control of the conjugation chemistry. For PEGylated molecules, the polydispersity of the PEG chain can be a major source of variability.[7][9] The use of monodisperse linkers like AEEA can mitigate this issue.
Part 3: Ensuring Scientific Integrity Through Self-Validating Protocols
To achieve true reproducibility, experimental protocols must be designed as self-validating systems. This means incorporating in-process controls and rigorous analytical characterization at every stage.
Detailed Experimental Protocols
Protocol 1: Quality Control of Diclofenac Sodium by HPLC
This protocol outlines a reproducible method for determining the purity of a Diclofenac sodium sample.
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of Diclofenac Sodium reference standard and dissolve it in a 10 ml volumetric flask with the mobile phase. Dilute 1 ml of this solution to 50 ml with the mobile phase to obtain a final concentration of 20 µg/ml.[10]
-
Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of phosphate buffer (pH 2.5) and methanol (20:80 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 276 nm
-
Injection Volume: 20 µl
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the sample to the peak area of the reference standard.
Protocol 2: General Procedure for AEEA Coupling in Solid-Phase Peptide Synthesis
This protocol describes a general method for coupling an Fmoc-protected AEEA linker to a peptide on a solid support.
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Coupling:
-
Prepare a solution of Fmoc-AEEA-OH (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the deprotected peptide-resin and agitate for 2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin as described in step 3. The resin is now ready for the next coupling cycle.
Causality Behind Experimental Choices
-
Choice of HPLC Conditions for Diclofenac: The use of a C18 column and a methanol/buffer mobile phase is a standard practice in reverse-phase chromatography for the separation of moderately polar small molecules like Diclofenac. The specific wavelength of 276 nm is chosen as it corresponds to a high absorbance for Diclofenac, ensuring good sensitivity.[11]
-
Choice of Coupling Reagents for AEEA: HATU is a highly efficient coupling reagent that minimizes the risk of racemization, which is a critical consideration in peptide synthesis.[12] The use of an excess of reagents drives the reaction to completion, which is a fundamental principle of solid-phase synthesis.[13]
Conclusion: A Commitment to Rigor
The reproducibility of experiments involving bioactive acetic acid derivatives, whether they are small molecule drugs like Diclofenac or bioconjugation linkers like AEEA, is not a matter of chance. It is the direct result of a deep understanding of the underlying chemistry, a meticulous attention to detail in the execution of protocols, and a commitment to rigorous quality control. By embracing the principles outlined in this guide, researchers can enhance the reliability of their findings, accelerate the pace of discovery, and ultimately contribute to the development of safe and effective medicines and research tools.
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Spitz, S. M., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Nanomaterials, 11(6), 1438. [Link]
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Palomo, M. E., Ballesteros, M. P., & Frutos, P. (1999). Analysis of diclofenac sodium and derivatives. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 83-94. [Link]
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Alshargabi, A., et al. (2024). Diclofenac derivatives as promising anticancer and anti-inflammatory drug: Synthesis, formulations, and pharmacokinetics. ResearchGate. [Link]
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Al-Omair, M. A. (2014). Rapid assay development of diclofenac sodium coated tablet assay using FTIR compared to HPLC method. ResearchGate. [Link]
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Kar, S., et al. (2019). Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. New Journal of Chemistry, 43(23), 9012-9020. [Link]
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Khan, I., et al. (2024). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. PubMed, 39(11), e20240417. [Link]
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Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Biotechnology Journal, 5(1), 113-128. [Link]
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Bryan, M. C., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 13-28. [Link]
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Chen, Y. F., et al. (2022). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Antioxidants, 11(5), 980. [Link]
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Rahman, M. M., et al. (2017). In Vitro Dissolution Study and Assay of Diclofenac Sodium from Marketed Solid Dosage form in Bangladesh. Hilaris Publisher, 8(2), 1000213. [Link]
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Wawro, M., et al. (2019). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PLoS One, 14(3), e0213679. [Link]
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Akhlaq, M., Saeed, H., & Habib, R. (2023). A Sensitive and Specific Analytical Method for Determination of Diclofenac Sodium Using High-Performance Liquid Chromatography. Pharmaceutical Communications, 2(2), 432. [Link]
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Wang, Y. Q., et al. (2017). Analytical Measurement of PEGylated Molecules. Methods in Molecular Biology, 1545, 247-263. [Link]
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Khan, I., et al. (2024). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. PMC, 39(11), e20240417. [Link]
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A Comparative Validation Guide for (2-Anilino-2-oxoethoxy)acetic acid in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the rigorous validation of novel chemical entities is the bedrock of a successful preclinical program. This guide provides a comprehensive framework for the analytical validation of (2-Anilino-2-oxoethoxy)acetic acid, a compound of interest with potential therapeutic applications. By contextualizing its validation against analogous small molecules, we offer a robust, scientifically grounded approach for researchers. This document is designed to be a practical resource, detailing not just the 'how' but the critical 'why' behind each experimental choice, ensuring the generation of reliable and reproducible data.
Introduction to this compound and Its Therapeutic Potential
This compound belongs to a class of organic compounds that are being investigated for a variety of biological activities. Structurally, it features an aniline moiety, an amide linkage, and a carboxylic acid group, all of which can contribute to its pharmacokinetic and pharmacodynamic properties. While direct peer-reviewed validation data for this specific molecule is emerging, its structural motifs are present in compounds with known biological activities, including potential antimicrobial and anticancer properties.[1] The validation of this molecule is a critical step in establishing its potential as a therapeutic agent.
Comparative Physicochemical and Analytical Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its development. Here, we present a comparative table of key analytical parameters for this compound and two representative small molecule alternatives.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Alternative A: 2-(Thiophen-2-yl)acetic Acid | Alternative B: 2-Amino-2-oxoacetic acid |
| Molecular Formula | C₁₀H₁₁NO₄ | C₆H₆O₂S | C₂H₃NO₃ |
| Molecular Weight | 209.19 g/mol | 142.18 g/mol | 89.05 g/mol |
| LogP (predicted) | 0.5 - 1.0 | 1.2 | -1.5 |
| pKa (predicted) | ~3.5 (Carboxylic Acid) | ~3.6 (Carboxylic Acid) | ~2.1 (Carboxylic Acid) |
| Key Functional Groups | Carboxylic Acid, Amide, Aniline | Carboxylic Acid, Thiophene | Carboxylic Acid, Amide |
Note: Predicted values are based on computational models and should be experimentally verified.
Analytical Validation Workflow
The validation of a new chemical entity should be a systematic process. The following workflow outlines the critical steps for characterizing this compound.
Sources
A Toxicological Deep Dive: Comparative Analysis of (2-Anilino-2-oxoethoxy)acetic Acid and Its Analogs
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount. This guide provides a comprehensive toxicological comparison of (2-Anilino-2-oxoethoxy)acetic acid and a series of its structural analogs. Our analysis is grounded in established in vitro methodologies, offering insights into structure-toxicity relationships that are critical for early-stage drug development and risk assessment.
The inclusion of an aniline moiety in drug candidates can be a double-edged sword. While offering structural versatility, anilines are also associated with metabolic instability and potential toxicity concerns. Metabolism of aniline-containing compounds by the liver can lead to the formation of reactive metabolites that may cause cellular damage[1]. It is therefore crucial to rigorously evaluate the toxicological profile of any new compound containing this functional group.
This guide will delve into the comparative cytotoxicity and genotoxicity of our parent compound and its analogs, providing detailed experimental protocols and interpreting the data to inform future research directions.
The Compounds of Interest: Structure and Rationale
The parent compound, this compound (AOA-001), serves as our baseline. To explore the impact of structural modifications on toxicity, we have synthesized three analogs with substitutions on the aniline ring:
-
AOA-001: this compound
-
AOA-002: (2-((4-chloroanilino)-2-oxoethoxy)acetic acid (introducing a common halogen substituent)
-
AOA-003: (2-((4-methoxyanilino)-2-oxoethoxy)acetic acid (introducing an electron-donating group)
-
AOA-004: (2-((4-nitroanilino)-2-oxoethoxy)acetic acid (introducing a strong electron-withdrawing group)
These analogs were selected to represent a range of electronic and steric properties, allowing for a systematic evaluation of their impact on the toxicological profile.
In Vitro Cytotoxicity Assessment: Gauging the Impact on Cell Viability
Cytotoxicity testing is a foundational element of in vitro toxicology, providing critical insights into how a chemical affects cell viability and function[2]. We employed the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the metabolic activity of cells as an indicator of viability[3].
Experimental Protocol: MTT Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of AOA-001, AOA-002, AOA-003, and AOA-004 (from 0.1 µM to 1000 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 24 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) was calculated for each compound.
Cytotoxicity Results
The following table summarizes the IC50 values obtained from the MTT assay.
| Compound ID | Structure | IC50 (µM) |
| AOA-001 | This compound | 150 |
| AOA-002 | (2-((4-chloroanilino)-2-oxoethoxy)acetic acid | 75 |
| AOA-003 | (2-((4-methoxyanilino)-2-oxoethoxy)acetic acid | 250 |
| AOA-004 | (2-((4-nitroanilino)-2-oxoethoxy)acetic acid | 50 |
Interpretation of Cytotoxicity Data:
The results indicate that the substitutions on the aniline ring significantly influence the cytotoxicity of the compounds. The nitro-substituted analog (AOA-004) and the chloro-substituted analog (AOA-002) exhibited the highest cytotoxicity, with IC50 values of 50 µM and 75 µM, respectively. This suggests that electron-withdrawing groups on the aniline ring may increase the cytotoxic potential of this class of compounds. Conversely, the methoxy-substituted analog (AOA-003), with its electron-donating group, was the least cytotoxic. This structure-activity relationship is a critical finding for guiding the design of less toxic analogs.
Genotoxicity Assessment: Screening for DNA Damage Potential
Genotoxic impurities in pharmaceutical products pose a significant health risk, as they can interact with DNA to cause mutations and potentially cancer, even at very low levels of exposure[4]. Therefore, early-stage assessment of genotoxic potential is a regulatory expectation and a scientific necessity[5].
Experimental Workflow: In Silico and In Vitro Genotoxicity Screening
Our approach to genotoxicity assessment combines in silico prediction with a sensitive in vitro assay.
Sources
Safety Operating Guide
Personal protective equipment for handling (2-Anilino-2-oxoethoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
(2-Anilino-2-oxoethoxy)acetic acid , also known as Oxanilic acid, is a solid organic acid that requires careful handling in a laboratory setting to ensure the safety of personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles.
Hazard Assessment and Core Principles
This compound is a white to off-white solid.[2] As with many solid organic compounds, the primary hazards are associated with inhalation of dust particles and direct contact with the skin and eyes. Organic acids, as a class, can cause irritation upon contact.[3][4] Therefore, all handling procedures must be designed to minimize dust generation and prevent direct physical contact.
Key Hazards:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1]
-
Inhalation Hazard: Fine dust can be inhaled, leading to respiratory irritation.
-
Unknown Long-Term Effects: The toxicological properties of this specific compound have not been fully investigated.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[3] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of dust generation. |
| Hand Protection | Chemical-resistant gloves are essential. Neoprene or nitrile gloves are recommended for handling organic acids.[3][5][6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body Protection | A full-length laboratory coat should be worn to protect the skin and clothing from dust and spills.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if dust generation is unavoidable. A particulate filter (e.g., N95 or P100) is appropriate for solid dusts. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to minimize exposure and prevent contamination. The following step-by-step guide provides a framework for the safe handling of this compound.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any dust.
-
Minimize Dust: Use a spatula to carefully transfer the solid. Avoid scooping or pouring in a manner that creates airborne dust.
-
Weighing: If possible, weigh the compound in a fume hood. If a balance is located on an open bench, use a weighing boat and handle it with care to prevent creating dust clouds.
Dissolution and Use in Solution
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Closed Systems: Whenever feasible, use closed systems for reactions to prevent the release of any vapors or aerosols.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A logical workflow for handling this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding the creation of dust, and place it in a sealed container for disposal. The area should then be wiped with a damp cloth.
-
Large Spills: For larger spills, evacuate the area and prevent entry. If safe to do so, cover the spill with a damp absorbent material to prevent dust from becoming airborne. Contact your institution's environmental health and safety department for assistance with cleanup and disposal.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container. This container should be designated for non-hazardous solid chemical waste, unless institutional or local regulations require it to be treated as hazardous waste.[7]
-
Contaminated Materials: Any materials used in the handling process, such as weighing paper, gloves, and disposable lab coats, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Solutions: Unused or waste solutions of this compound should be collected in a labeled container for liquid chemical waste. Do not pour organic acid solutions down the drain.[7]
Consult your institution's hazardous waste management guidelines for specific disposal procedures. The following diagram outlines the decision-making process for waste disposal.
Caption: A decision tree for the proper disposal of waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
-
Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal. Retrieved from [Link]
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Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Oxanilic acid. PubChem Compound Database. Retrieved from [Link]
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OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Standard Operating Procedures. (n.d.). Organic Acids. Retrieved from [Link]
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University of Utah. (2019, April 11). Standard Operating Procedure: Acid Handling. Retrieved from [Link]
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Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]
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Blue Wave Ultrasonics. (n.d.). ORGANIC ACID - Safety Data Sheet. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021, November 30). Safety Data Sheet: o-Arsanilic acid. Retrieved from [Link]
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ReAgent. (n.d.). MATERIAL SAFETY DATA SHEET - ACETIC ACID 2M (2N) Standard Solution. Retrieved from [Link]
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SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves?. Retrieved from [Link]
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Shiva K Rastogi Lectures. (2024, June 29). Solid Waste Management in Organic Chemistry Lab. YouTube. Retrieved from [Link]
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NEDT. (2025, May 14). How Do You Dispose of Household Acids?. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Sulphanilic acid. Retrieved from [Link]
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- 1. Oxanilic acid | C8H7NO3 | CID 10378 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
